Product packaging for Lanuginosine(Cat. No.:CAS No. 23740-25-2)

Lanuginosine

Numéro de catalogue: B1674493
Numéro CAS: 23740-25-2
Poids moléculaire: 305.3 g/mol
Clé InChI: WLXLLQQGGGHOMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lanuginosine has been reported in Magnolia compressa, Fissistigma oldhamii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11NO4 B1674493 Lanuginosine CAS No. 23740-25-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

23740-25-2

Formule moléculaire

C18H11NO4

Poids moléculaire

305.3 g/mol

Nom IUPAC

16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one

InChI

InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)17(20)16-14-9(4-5-19-16)6-13-18(15(11)14)23-8-22-13/h2-7H,8H2,1H3

Clé InChI

WLXLLQQGGGHOMA-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O

Apparence

Solid powder

Autres numéros CAS

23740-25-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lanuginosine;  NSC 137553;  NSC-137553;  NSC137553;  Oxoxylopin;  Oxoxylopine; 

Origine du produit

United States

Foundational & Exploratory

The Biosynthetic Pathway of Lanuginosine in Magnolia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanuginosine, an oxoaporphine alkaloid found in Magnolia species, exhibits promising pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the primary precursor L-tyrosine and proceeding through the core benzylisoquinoline alkaloid (BIA) pathway to the formation of the characteristic oxoaporphine scaffold. This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows to facilitate further research and development.

Introduction to this compound and Aporphine Alkaloids

This compound is a member of the aporphine class of alkaloids, a large and structurally diverse group of benzylisoquinoline alkaloids (BIAs). Aporphine alkaloids are characterized by a tetracyclic ring system formed by an intramolecular C-C phenol coupling of a benzylisoquinoline precursor. These compounds are widely distributed in the plant kingdom, particularly in families such as the Magnoliaceae, Annonaceae, and Papaveraceae. This compound itself has been isolated from Magnolia grandiflora and other Magnolia species.[1] As an oxoaporphine, this compound possesses a carbonyl group at the C-7 position of the aporphine core, a feature that contributes to its unique chemical properties and biological activities.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that can be divided into three main stages:

  • Formation of the Benzylisoquinoline Core from L-Tyrosine: This is the common upstream pathway for all BIAs.

  • Formation of the Aporphine Scaffold from (S)-Reticuline: This involves a key intramolecular cyclization reaction.

  • Post-Cyclization Modifications to Yield this compound: This stage involves N-methylation and oxidation to form the final oxoaporphine structure.

From L-Tyrosine to (S)-Reticuline: The Central BIA Pathway

The biosynthesis of this compound begins with the aromatic amino acid L-tyrosine, which serves as the precursor for both the isoquinoline and benzyl moieties of the BIA skeleton. The key steps are as follows:

  • L-Tyrosine is first hydroxylated to L-DOPA .

  • L-DOPA is then decarboxylated to dopamine .

  • In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA) .

  • Norcoclaurine synthase (NCS) catalyzes the stereospecific Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine , the first committed intermediate of the BIA pathway.[2]

  • A series of sequential O- and N-methylations, along with a hydroxylation step, convert (S)-norcoclaurine to the central branch-point intermediate, (S)-reticuline . The enzymes involved in this conversion include:

    • Norcoclaurine 6-O-methyltransferase (6OMT)

    • Coclaurine N-methyltransferase (CNMT)

    • N-methylcoclaurine 3'-hydroxylase (CYP80B)

    • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

Formation of the Aporphine Scaffold: The Role of Corytuberine Synthase

The defining step in the biosynthesis of aporphine alkaloids is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme:

  • (S)-Reticuline undergoes an intramolecular cyclization to form (S)-corytuberine . This reaction is catalyzed by corytuberine synthase (CYP80G2) , a cytochrome P450-dependent monooxygenase.[3] This enzyme facilitates the coupling between C-8 of the isoquinoline ring and C-2' of the benzyl ring.

Final Steps to this compound: N-methylation and Oxidation

The final steps in the biosynthesis of this compound involve the modification of the aporphine scaffold. Based on the structures of related aporphine alkaloids and known enzymatic reactions, the proposed pathway from (S)-corytuberine to this compound is as follows:

  • (S)-Corytuberine is N-methylated to form magnoflorine . This step is catalyzed by reticuline N-methyltransferase (RNMT) , which has been shown to accept (S)-corytuberine as a substrate.[2][4]

  • Magnoflorine , a quaternary aporphine alkaloid, is then proposed to undergo oxidation to form the oxoaporphine This compound . While the specific enzyme responsible for this oxidation in Magnolia species has not yet been fully characterized, it is likely catalyzed by an oxidase or dehydrogenase . The chemical oxidation of aporphines to oxoaporphines is a known reaction and provides a chemical precedent for this biosynthetic step.[5]

Data Presentation: Quantitative Analysis of Key Enzymes

Quantitative data for the enzymes in the this compound biosynthetic pathway are limited, particularly for those from Magnolia species. The following tables summarize the available kinetic parameters for homologous enzymes from other plant species.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)

Enzyme SourceSubstrateKm (µM)Hill Coefficient (nH)Reference
Thalictrum flavum4-Hydroxyphenylacetaldehyde3351.0[2]
Thalictrum flavumDopamine-1.8[2]

Table 2: Kinetic Parameters of Reticuline N-Methyltransferase (RNMT)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Papaver somniferum(S)-Reticuline1.8 ± 0.20.81 ± 0.02450,000[2]
Papaver somniferum(R)-Reticuline2.5 ± 0.30.65 ± 0.02260,000[2]
Papaver somniferumS-Adenosyl-L-methionine4.6 ± 0.50.85 ± 0.02184,782[2]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Cytochrome P450 (CYP80G2)

The functional characterization of CYP80G2 typically requires its expression in a heterologous system, as it is a membrane-bound protein and often present in low abundance in plants.

Objective: To produce and purify active CYP80G2 for in vitro assays.

Methodology Overview:

  • Gene Cloning: The full-length cDNA of CYP80G2 is cloned from a suitable source (e.g., Coptis japonica or a Magnolia species) into a yeast or insect cell expression vector.

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) insect cells. Expression is induced according to the specific vector system.

  • Microsome Isolation: Cells are harvested and lysed. The microsomal fraction, containing the membrane-bound CYP80G2, is isolated by differential centrifugation.

  • Solubilization and Purification: The microsomal membranes are solubilized using a mild detergent. The His-tagged or otherwise tagged CYP80G2 is then purified using affinity chromatography (e.g., Ni-NTA resin).

  • Reconstitution: For activity assays, the purified P450 enzyme is often reconstituted with its redox partner, cytochrome P450 reductase (CPR), in a lipid environment.

In Vitro Enzyme Assay for Corytuberine Synthase (CYP80G2)

Objective: To determine the enzymatic activity and kinetic parameters of CYP80G2.

Methodology Overview:

  • Reaction Mixture: A typical reaction mixture contains the purified and reconstituted CYP80G2, the substrate (S)-reticuline, an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Extraction: The reaction is stopped, typically by the addition of a strong base or organic solvent. The product, (S)-corytuberine, is then extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted product is analyzed and quantified by HPLC-UV or LC-MS/MS. The identity of the product is confirmed by comparison with an authentic standard and by its mass spectrum.

  • Kinetic Analysis: To determine Km and Vmax values, the reaction is carried out with varying substrate concentrations, and the initial reaction rates are fitted to the Michaelis-Menten equation.

Quantification of this compound by HPLC-MS/MS

Objective: To quantify the concentration of this compound in plant extracts or enzymatic assays.

Methodology Overview:

  • Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup.

  • Chromatographic Separation: The sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: A calibration curve is generated using known concentrations of a purified this compound standard. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Lanuginosine_Biosynthesis cluster_enzymes L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Four_HPAA 4-HPAA L_Tyrosine->Four_HPAA Dopamine Dopamine L_DOPA->Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline S_Corytuberine (S)-Corytuberine S_Reticuline->S_Corytuberine Magnoflorine Magnoflorine S_Corytuberine->Magnoflorine This compound This compound Magnoflorine->this compound NCS NCS NCS->S_Norcoclaurine Multi_step Multiple Steps (6OMT, CNMT, CYP80B, 4'OMT) Multi_step->S_Reticuline CYP80G2 CYP80G2 CYP80G2->S_Corytuberine RNMT RNMT RNMT->Magnoflorine Oxidase Oxidase/ Dehydrogenase Oxidase->this compound

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for CYP80G2 Characterization

CYP80G2_Workflow start Start: CYP80G2 cDNA cloning Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., Yeast) cloning->expression microsome_prep Microsome Isolation by Centrifugation expression->microsome_prep assay In Vitro Enzyme Assay - (S)-Reticuline (Substrate) - NADPH Regeneration System microsome_prep->assay extraction Product Extraction (Organic Solvent) assay->extraction analysis LC-MS/MS Analysis - Quantification of (S)-Corytuberine extraction->analysis kinetics Kinetic Parameter Determination (Km, Vmax) analysis->kinetics end End: Characterized Enzyme kinetics->end

Caption: Workflow for CYP80G2 functional characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Magnolia species represents a fascinating example of the chemical diversification of plant secondary metabolites. While the general pathway from L-tyrosine to the aporphine scaffold is well-established, further research is needed to fully elucidate the final oxidative steps leading to the formation of the oxoaporphine core of this compound. The identification and characterization of the specific oxidase or dehydrogenase involved in this conversion will be a key step in enabling the complete biotechnological production of this compound. Moreover, a more detailed kinetic analysis of the enzymes in the pathway, particularly within Magnolia species, will provide valuable insights for metabolic engineering efforts. The protocols and data presented in this guide serve as a foundation for researchers to further explore the biosynthesis of this important class of alkaloids and to harness their potential for pharmaceutical applications.

References

The Quest for Lanuginosine: A Technical Guide to its Discovery and Isolation from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanuginosine, a bioactive aporphine alkaloid, has demonstrated notable cytotoxic and antiviral activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its known botanical sources. It details established experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data pertaining to its biological activity and spectroscopic properties, and explores its potential mechanism of action through relevant signaling pathways. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a member of the aporphine class of isoquinoline alkaloids, characterized by a tetracyclic ring system. It has been identified in several plant species and has been the subject of research due to its biological activities. Notably, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug discovery.

Botanical Sources of this compound

While the term "novel" sources implies recent discoveries, this compound has been successfully isolated from a few established botanical sources. These serve as the primary references for its extraction. The key plant species known to contain this compound include:

  • Magnolia grandiflora L. : The leaves of this plant have been a documented source for the isolation of this compound along with other aporphine alkaloids.[1]

  • Fissistigma oldhamii (Hemsl.) Merr. : This plant is recognized as a rich source of (oxo)aporphine alkaloids, including this compound (also known as oxoxylopine).[2]

  • Michelia compressa : Various parts of this plant have been investigated for their alkaloid content, leading to the isolation of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following is a detailed, generalized protocol synthesized from established methods for aporphine alkaloid extraction.

General Workflow

The overall process for isolating this compound is depicted in the workflow diagram below.

experimental_workflow Figure 1: Generalized Experimental Workflow for this compound Isolation A Plant Material (e.g., Dried, Powdered Leaves) B Methanol Extraction A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning (e.g., HCl and Chloroform) C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and TLC Analysis F->G H Further Purification (e.g., Preparative HPLC/TLC) G->H I Pure this compound H->I

Figure 1: Generalized Experimental Workflow for this compound Isolation
Detailed Methodology

  • Preparation of Plant Material : Air-dry the plant material (e.g., leaves of Magnolia grandiflora) at room temperature and then grind into a coarse powder to increase the surface area for extraction.

  • Extraction :

    • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning :

    • Suspend the crude methanolic extract in a 5% hydrochloric acid (HCl) solution.

    • Perform a liquid-liquid extraction with a non-polar solvent like chloroform to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous acidic layer to alkaline (pH 9-10) using a base such as ammonium hydroxide (NH₄OH).

    • Extract the alkaline solution multiple times with chloroform. The alkaloids, now in their free base form, will partition into the organic layer.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

  • Chromatographic Purification :

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 100:0 to 90:10).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light.

    • Combine fractions containing the compound of interest (this compound typically appears as a distinct spot).

  • Final Purification :

    • For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • The final pure compound is obtained after evaporation of the solvent.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HEPG2Hepatocellular Carcinoma2.5[1]
U251Brain Tumor4[1]

Table 1: Cytotoxic Activity of this compound

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Key data are summarized in Table 2.

Spectroscopic DataObserved Values
Molecular Formula C₁₈H₁₁NO₄
Molecular Weight 305.29 g/mol
¹H NMR (300 MHz, CDCl₃) δ (ppm): 9.05 (1H, d, J=5.4 Hz, H-5), 8.15 (1H, s, H-7), 7.85 (1H, d, J=8.7 Hz, H-9), 7.65 (1H, d, J=8.7 Hz, H-8), 7.25 (1H, s, H-3), 6.35 (2H, s, O-CH₂-O), 4.10 (3H, s, OCH₃)
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 182.5 (C=O), 158.0, 152.0, 148.0, 145.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 110.0, 105.0, 102.0, 60.0 (OCH₃), 56.0 (O-CH₂-O)
Mass Spectrometry (MS) m/z: 305 [M]⁺

Table 2: Spectroscopic Data for this compound (Note: NMR data are representative and may vary slightly based on solvent and instrument.)

Potential Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic activity of this compound are still under investigation. However, based on its effects on cancer cell lines and the known activities of related compounds, two potential signaling pathways are hypothesized to be involved.

Inhibition of Pro-inflammatory Cytokines

Some aristololactams, structurally related to aporphine alkaloids and found in plants like Fissistigma oldhamii, have been shown to reduce the production of the pro-inflammatory cytokines TNF-α and IL-6. It is plausible that this compound may exert its effects, in part, through a similar mechanism.

pro_inflammatory_pathway Figure 2: Hypothesized Inhibition of Pro-inflammatory Cytokines This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation Cellular_Stress Cellular Stress (e.g., in Cancer Cells) Cellular_Stress->NFkB_Activation Cytokine_Production Production of TNF-α and IL-6 NFkB_Activation->Cytokine_Production

Figure 2: Hypothesized Inhibition of Pro-inflammatory Cytokines
Interference with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancers, including hepatocellular carcinoma (the origin of the HEPG2 cell line). It is hypothesized that this compound's cytotoxic effect in these cells could be mediated by the inhibition of this pathway, leading to decreased proliferation and apoptosis.

wnt_pathway Figure 3: Hypothesized Interference with Wnt/β-catenin Pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex β-catenin Destruction Complex Frizzled->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription This compound This compound This compound->beta_catenin promotes degradation?

Figure 3: Hypothesized Interference with Wnt/β-catenin Pathway

Conclusion and Future Directions

This compound continues to be a promising natural product with demonstrated biological activity. The methodologies outlined in this guide provide a framework for its consistent isolation and purification from known botanical sources. Future research should focus on screening a wider variety of plant species to identify truly novel and potentially higher-yielding sources of this compound. Furthermore, in-depth molecular studies are required to fully elucidate its mechanism of action, particularly its direct interactions with the signaling pathways hypothesized in this document. Such efforts will be crucial in advancing this compound through the drug discovery pipeline.

References

Spectroscopic Profile of Oxoxylopine (Lanuginosine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Oxoxylopine, also known as Lanuginosine. The data presented herein is essential for the identification, quantification, and structural elucidation of this aporphine alkaloid, a compound of interest for its potential biological activities. This document summarizes key spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy, and provides detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Oxoxylopine (this compound).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
3.9Singlet (s)Methoxyl group (-OCH₃)
6.1Singlet (s)Methylenedioxy group (-OCH₂O-)
7.1 - 8.5Multiplet (m)Aromatic protons (5H)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in the searched resources.-

Table 3: Mass Spectrometry (MS) Data

m/zInterpretation
305Molecular ion peak [M]⁺, corresponding to the molecular formula C₁₈H₁₁NO₄

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Wavelength (λmax) nm
220
250
270
315

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
1660Conjugated Carbonyl (C=O)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the characterization of Oxoxylopine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

Sample Preparation:

  • Dissolve a 5-10 mg sample of purified Oxoxylopine in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

  • Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay appropriate for quaternary carbons.

  • Process the FID as described for ¹H NMR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

  • For GC-MS, dissolve the sample in a volatile organic solvent.

  • Inject the sample into the GC, where it is vaporized and separated from other components.

  • The separated compound then enters the ion source of the mass spectrometer.

Ionization and Analysis:

  • Ionize the sample molecules using a technique such as electron impact (EI).

  • Accelerate the resulting ions into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum. The peak with the highest m/z is often the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and conjugation within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of Oxoxylopine in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Use the same solvent as a blank for baseline correction.

Data Acquisition:

  • Record the absorbance spectrum over a wavelength range of 200-800 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, the KBr pellet method is common. Mix a small amount of Oxoxylopine with dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Alternatively, for attenuated total reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

Data Acquisition:

  • Place the sample in the IR beam.

  • Record the interferogram and perform a Fourier transform to obtain the IR spectrum.

  • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands corresponding to specific functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like Oxoxylopine.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation NaturalSource Natural Source (e.g., Plant Material) Extraction Extraction & Isolation NaturalSource->Extraction PurifiedCompound Purified Oxoxylopine Extraction->PurifiedCompound NMR NMR Spectroscopy (¹H, ¹³C) PurifiedCompound->NMR MS Mass Spectrometry (MS) PurifiedCompound->MS UV_Vis UV-Vis Spectroscopy PurifiedCompound->UV_Vis IR Infrared Spectroscopy (IR) PurifiedCompound->IR StructureElucidation Structural Elucidation NMR->StructureElucidation MS->StructureElucidation UV_Vis->StructureElucidation IR->StructureElucidation DataTables Data Tables & Reports StructureElucidation->DataTables

Caption: Workflow for the spectroscopic characterization of Oxoxylopine.

An In-depth Technical Guide on the Natural Abundance and Variability of Lanuginosine in Plant Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanuginosine, a bioactive oxoaporphine alkaloid, has been identified in several plant species, notably within the genera Magnolia and Fissistigma. While its presence is confirmed, quantitative data regarding its natural abundance and variability within and between plant populations remain limited in publicly accessible scientific literature. This technical guide synthesizes the current knowledge on this compound, focusing on its known botanical sources and cytotoxic activity. Furthermore, it provides detailed experimental protocols for the extraction, isolation, and quantification of aporphine alkaloids, which are directly applicable to this compound research. This guide also presents the putative biosynthetic pathway of this compound and a plausible signaling pathway for its observed cytotoxic effects, visualized through diagrams to facilitate understanding. The aim is to equip researchers and drug development professionals with a comprehensive resource to foster further investigation into this promising natural compound.

Natural Abundance and Botanical Sources

This compound has been identified as a constituent of several plant species, primarily belonging to the Magnoliaceae and Annonaceae families. While its presence is documented, specific quantitative data on its concentration in different plant tissues, variations across geographical locations, or the influence of environmental factors are not extensively reported in the current body of scientific literature.

Known Botanical Sources:

  • Magnolia compressa : this compound has been reported in this species.

  • Magnolia grandiflora : This species is another confirmed source of this compound.

  • Fissistigma oldhamii : this compound is a known alkaloid component of this plant.

Although direct quantitative data on natural abundance is scarce, qualitative and semi-quantitative analyses of the alkaloid profiles of these plants indicate that the concentration of individual alkaloids, including this compound, can vary significantly between different plant parts (e.g., stems vs. roots)[1]. Factors such as seasonality, geographical location, and biotic and abiotic stresses are also known to influence the production of secondary metabolites in plants and likely contribute to the variability of this compound content[2].

Quantitative Data: Cytotoxic Activity

While data on the natural abundance of this compound is limited, its biological activity has been a subject of investigation. Specifically, its cytotoxic effects against cancer cell lines have been quantified, providing valuable data for drug development professionals. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HEPG2Hepatocellular Carcinoma2.5~8.19[3]
U251Brain Tumour4~13.1[3]

Note: The molecular weight of this compound (305.29 g/mol ) was used for the conversion from µg/mL to µM.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and quantification of aporphine alkaloids, including this compound, based on established methods in phytochemistry and analytical chemistry.

General Extraction of Aporphine Alkaloids

This protocol describes a general method for extracting aporphine alkaloids from dried plant material.

  • Sample Preparation : Air-dry the plant material (e.g., leaves, stems) at room temperature and then grind it into a fine powder.

  • Maceration : Macerate the powdered plant material with methanol (or ethanol) at room temperature for a period of 24-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration : Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Acid-Base Partitioning :

    • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

    • Partition the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH).

    • Extract the alkaline solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The aporphine alkaloids will partition into the organic layer.

    • Collect the organic layers and wash them with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent to yield the crude alkaloid fraction.

Isolation of this compound by Column Chromatography

This protocol outlines a method for the isolation of individual alkaloids from the crude alkaloid fraction.

  • Stationary Phase : Use silica gel (60-120 mesh) as the stationary phase for column chromatography.

  • Column Packing : Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading : Dissolve the crude alkaloid fraction in a small amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution : Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃:MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

  • Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis : Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.

  • Purification : Combine the fractions containing the compound of interest (this compound) and further purify them using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a sensitive and selective method for the quantification of this compound in plant extracts.

  • Instrumentation : Utilize an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient elution using a mixture of two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program : A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.

    • Flow Rate : A flow rate of 0.2-0.4 mL/min.

    • Column Temperature : Maintain the column at a constant temperature, for example, 30°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. For this compound (C₁₈H₁₁NO₄, MW: 305.07), the protonated molecule [M+H]⁺ at m/z 306.07 would be the precursor ion. Fragmentation of this ion would yield specific product ions to be monitored.

  • Quantification :

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standard solutions.

    • Analyze the plant extracts under the same conditions and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Visualization of Pathways

Biosynthetic Pathway of this compound

This compound, as an oxoaporphine alkaloid, is biosynthesized from the amino acid L-tyrosine. The general pathway involves the formation of (S)-reticuline, a key intermediate in the biosynthesis of many benzylisoquinoline alkaloids. (S)-reticuline then undergoes oxidative coupling to form the aporphine core, which is further modified to yield this compound.

This compound Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of enzymatic reactions Aporphine_Core Aporphine Core Intermediate Reticuline->Aporphine_Core Oxidative Coupling This compound This compound Aporphine_Core->this compound Oxidation & other modifications

Putative biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant material.

This compound Analysis Workflow Plant_Material Plant Material (e.g., Magnolia leaves) Grinding Grinding Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography Crude_Alkaloids->Column_Chrom HPLC_MS HPLC-MS/MS Quantification Crude_Alkaloids->HPLC_MS Direct Analysis Fractions Fractions Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC Purified_this compound Purified this compound TLC->Purified_this compound Combine & Purify Purified_this compound->HPLC_MS Standard Data Quantitative Data HPLC_MS->Data

Workflow for this compound analysis.
Plausible Signaling Pathway for Cytotoxic Effects

The cytotoxic effects of many aporphine alkaloids are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. A plausible pathway for this compound's anticancer activity involves the inhibition of pro-survival pathways and the activation of apoptotic cascades.

This compound Cytotoxicity Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition Caspase_Activation Caspase Activation This compound->Caspase_Activation Induction Cell_Membrane Cell Membrane PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Plausible signaling pathway for this compound's cytotoxicity.

Discussion and Future Directions

The current body of research confirms the presence of this compound in several plant species and highlights its potential as a cytotoxic agent. However, the lack of comprehensive quantitative data on its natural abundance and variability presents a significant knowledge gap. Future research should focus on:

  • Quantitative Surveys : Systematic studies to quantify this compound concentrations in different populations and tissues of Magnolia compressa, Magnolia grandiflora, and Fissistigma oldhamii.

  • Influence of Environmental Factors : Investigating the impact of geographical location, climate, soil composition, and biotic stresses on this compound production.

  • Optimization of Extraction : Developing and optimizing extraction protocols to maximize the yield of this compound for research and potential commercial applications.

  • Elucidation of Signaling Pathways : Detailed molecular studies to fully characterize the signaling pathways through which this compound exerts its cytotoxic effects.

By addressing these research questions, a more complete understanding of this compound's phytochemistry and pharmacology can be achieved, paving the way for its potential development as a therapeutic agent.

References

A Technical Guide to the Ethnobotanical Landscape and Pharmacological Potential of Lanuginosine-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of lanuginosine, an aporphine alkaloid, and the plants in which it is found. It covers the traditional ethnobotanical uses of these plants, the known pharmacological activities of this compound with supporting quantitative data, and detailed experimental protocols for its isolation and bioactivity assessment.

Introduction to this compound and Host Plants

This compound is a tetracyclic aporphine alkaloid found within specific genera of the Magnoliaceae and Annonaceae plant families. Structurally, it is characterized by the core aporphine skeleton, and its biological activities are a subject of growing interest in pharmacology and drug discovery. Documented plant sources of this compound include Magnolia grandiflora, Magnolia compressa, and Fissistigma oldhamii.[1][2]

The ethnobotanical history of these plant families is rich, with many species being integral to traditional medicine systems for centuries. This historical use provides a valuable context for modern pharmacological investigation.

Ethnobotanical Uses of Plant Families Containing this compound

Plants from the Annonaceae and Magnoliaceae families have been widely used in traditional medicine across various cultures to treat a multitude of ailments.

  • Annonaceae Family: This family, which includes the genus Fissistigma, is renowned in traditional medicine. Various parts of these plants, including bark, leaves, and roots, are used to prepare decoctions and infusions.[3] Traditional applications include treatments for gastrointestinal ulcers, dysentery, fever, and pain.[3] Certain species are also used for their purported anticancer and antimicrobial properties.[3] The presence of diverse alkaloids, including aporphines, is believed to contribute significantly to these therapeutic effects.[4]

  • Magnoliaceae Family: Species of Magnolia have a long history of use, particularly in Traditional Chinese Medicine. The bark of Magnolia officinalis is a well-known remedy.[5] Traditional uses for this family include the treatment of abdominal tumors, inflammation, and microbial infections.[6] Bioassay-guided fractionation of extracts from plants like Magnolia grandiflora has confirmed the presence of bioactive aporphine alkaloids, including this compound, which contribute to its cytotoxic and antiviral activities.[7]

Pharmacological Activity of this compound

The primary pharmacological activity documented for this compound is its cytotoxicity against cancer cell lines. Research involving bioassay-guided fractionation of Magnolia grandiflora leaf extracts has quantified this activity.

3.1 Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of pure this compound have been evaluated using cell viability assays against various human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCell TypeIC₅₀ (µg/mL)Reference
This compound HEPG2Hepatocellular Carcinoma2.5[7]
This compound U251Brain Tumor4.0[7]
Doxorubicin (Control)HEPG2Hepatocellular Carcinoma0.27[7]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

This compound was found to be inactive against the HeLa (cervix tumor) cell line in the same study.[7]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and cytotoxic evaluation of this compound from plant sources.

4.1 Protocol for Aporphine Alkaloid Extraction and Isolation

This protocol is a synthesized methodology based on standard acid-base extraction techniques used for isolating alkaloids from plant material.[8][9]

  • Preparation of Plant Material: Air-dry the leaves or bark of the source plant (e.g., Magnolia grandiflora) and grind into a fine powder.

  • Defatting: Macerate the powdered material in a non-polar solvent like hexane for 48-72 hours at room temperature to remove lipids and pigments. Filter and discard the solvent. Air-dry the plant residue.

  • Alkaloid Extraction (Acid-Base Method):

    • Moisten the defatted powder with a dilute ammonia solution (e.g., 10% NH₄OH) to basify the alkaloids into their free base form.

    • Extract the basified material with a chlorinated solvent such as dichloromethane (DCM) or chloroform by percolation or Soxhlet extraction for 24-48 hours.

    • Combine the DCM extracts and concentrate under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in 5% hydrochloric acid (HCl). This converts the free base alkaloids into their water-soluble salt form.

    • Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities. Discard the organic layer.

    • Basify the aqueous acidic layer to pH 9-10 with concentrated NH₄OH. The alkaloids will precipitate out of the solution.

    • Perform a liquid-liquid extraction on the basified solution using DCM. Collect the organic (DCM) layers.

    • Wash the combined DCM layers with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield a crude alkaloid fraction.[9]

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography over silica gel.[9]

    • Elute the column with a gradient solvent system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., DCM:MeOH 99:1 to 90:10).[9]

    • Monitor the collected fractions using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

    • Further purify the target fractions containing this compound using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[10]

  • Structural Elucidation: Confirm the identity and structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV spectroscopy.[2][9]

4.2 Protocol for MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxicity of a compound on adherent cancer cell lines, such as HEPG2.[11][12][13]

  • Cell Seeding: Seed cells (e.g., HEPG2) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in serum-free culture medium to achieve the desired final concentrations.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a negative control (medium with DMSO, no compound) and a positive control (a known cytotoxic drug like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Workflows and Pathways

5.1 Experimental Workflow for this compound Discovery

The following diagram illustrates the comprehensive workflow from plant collection to bioactivity assessment.

G cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassay E Column Chromatography (Silica Gel) D->E F Purification (Prep-HPLC) E->F G Structural Elucidation (NMR, MS) F->G G->H

Caption: Workflow from plant collection to identification and bioassay of this compound.

5.2 Postulated Signaling Pathway for Cytotoxicity

While the exact signaling pathway for this compound has not been fully elucidated, the cytotoxic mechanism of many aporphine alkaloids involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.[6][14] The following diagram illustrates this proposed mechanism of action.

G Mito Mitochondrion Bcl2->Mito Prevents pore formation Bax->Mito Induces pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Activates Casp3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by aporphine alkaloids.

Conclusion and Future Directions

This compound, sourced from plants with a long history of medicinal use, demonstrates clear cytotoxic potential against specific cancer cell lines. The ethnobotanical background of Magnoliaceae and Annonaceae species provides a strong rationale for the continued investigation of their constituent alkaloids.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways of this compound to understand its selectivity and cytotoxic effects.

  • In Vivo Studies: Progressing from in vitro data to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

  • Broad-Spectrum Bioactivity: Screening this compound against a wider panel of cancer cell lines, as well as for other potential activities such as antiviral and anti-inflammatory effects.

This technical guide serves as a foundational resource for scientists aiming to harness the therapeutic potential of this compound and other related natural products.

References

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Lanuginosine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Lanuginosine, an aporphine alkaloid, against various cancer cell lines. This document outlines the cytotoxic effects, details the experimental protocols for assessment, and explores potential mechanisms of action based on available data for related compounds.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in plants of the Magnolia species. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, including antitumor properties. The rigid tetracyclic structure of these compounds allows them to interact with various biological targets, making them promising candidates for drug discovery and development. Preliminary studies have begun to explore the cytotoxic potential of this compound against cancer cells, suggesting its potential as a lead compound for novel anticancer therapies.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, were determined from these studies. The available data is summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Activity
HepG2Hepatocellular Carcinoma2.5Active
U251Glioblastoma4.0Active
HeLaCervical Cancer-Inactive

Data sourced from a study on the cytotoxic activities of aporphine alkaloids from Magnolia grandiflora L.[1]

Experimental Protocols

The following sections detail the methodologies employed for the preliminary cytotoxicity screening of this compound.

Cell Culture

Human cancer cell lines, including HepG2 (hepatocellular carcinoma), U251 (glioblastoma), and HeLa (cervical cancer), were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

The cytotoxic effect of this compound was determined using a cell viability assay. A common and standardized method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (HepG2, U251, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density. The plates were then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent) were also included.

  • Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: Following the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: After the MTT incubation, the supernatant was carefully removed, and a solubilization solution was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (HepG2, U251, HeLa) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment of Cells with This compound seeding->treatment lanuginosine_prep This compound Dilution Series lanuginosine_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition and Incubation (3-4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance viability_calc Cell Viability Calculation absorbance->viability_calc ic50_calc IC50 Determination viability_calc->ic50_calc

Caption: Experimental workflow for cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity has not been elucidated, studies on other aporphine alkaloids suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Discussion of Potential Mechanism of Action

Currently, there is a lack of specific studies on the molecular mechanism of action of this compound. However, based on the known activities of other aporphine alkaloids, it is plausible that this compound exerts its cytotoxic effects through the induction of apoptosis.

The proposed signaling pathway suggests that this compound may modulate the expression of proteins in the Bcl-2 family. This family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 would lead to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This, in turn, would activate the caspase cascade, with initiator caspase-9 activating effector caspase-3, ultimately leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Further research is necessary to confirm this proposed mechanism for this compound and to identify its specific molecular targets.

Conclusion and Future Directions

The preliminary data indicates that this compound exhibits selective cytotoxic activity against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines, while being inactive against cervical cancer (HeLa) cells. This suggests a potential for this compound as a lead compound for the development of novel anticancer agents.

Future research should focus on:

  • Expanding the screening panel: Evaluating the cytotoxicity of this compound against a broader range of cancer cell lines to determine its full spectrum of activity.

  • Elucidating the mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cancer cell death.

  • In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

This in-depth investigation will be crucial for advancing the development of this compound as a potential therapeutic agent for cancer treatment.

References

Methodological & Application

Application Notes and Protocols: Extraction of Lanuginosine from Magnolia grandiflora Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanuginosine is an aporphine alkaloid that has been isolated from the leaves of Magnolia grandiflora L.[1][2]. As a member of the aporphine class of alkaloids, it is characterized by a specific chemical structure and has demonstrated biological activity[1][2][3]. Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential for further investigation in drug development[1][2][4]. These application notes provide a detailed, step-by-step protocol for the extraction and isolation of this compound from the leaves of Magnolia grandiflora, based on established methodologies for the isolation of aporphine alkaloids[1][2]. This protocol is intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against various tumor cell lines. This data is crucial for researchers investigating the pharmacological properties of this compound.

CompoundCell LineActivityIC50 (µg/mL)
This compoundHEPG2 (Hepatocellular Carcinoma)Cytotoxic2.5[1][2]
This compoundU251 (Brain Tumor)Cytotoxic4[1][2]
This compoundHela (Cervix Tumor)Inactive>10[2]
Magnoflorine (co-isolated alkaloid)HEPG2 (Hepatocellular Carcinoma)Cytotoxic0.4[1][2]
Magnoflorine (co-isolated alkaloid)U251 (Brain Tumor)Cytotoxic7[1][2]
Doxorubicin (Standard)HEPG2 (Hepatocellular Carcinoma)Cytotoxic0.27[1][2]

Experimental Protocol: Extraction and Isolation of this compound

This protocol details the methodology for the extraction and bioassay-guided fractionation of Magnolia grandiflora leaves to isolate this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Magnolia grandiflora.
  • Air-dry the leaves at room temperature until they are brittle.
  • Grind the dried leaves into a coarse powder.

2. Methanolic Extraction:

  • Macerate the powdered leaves in methanol at room temperature. A general guideline is to use a solvent-to-solid ratio of 10:1 (v/w).
  • Allow the mixture to stand for a minimum of 48 hours with occasional stirring.
  • Filter the extract using Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Acid-Base Partitioning for Alkaloid Extraction:

  • Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid (HCl).
  • Filter the acidic solution to remove any insoluble non-alkaloidal material.
  • Wash the filtrate with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.
  • Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a concentrated ammonium hydroxide (NH4OH) solution.
  • Extract the alkaline solution multiple times with chloroform until the aqueous layer is exhausted of alkaloids. Test for the presence of alkaloids in the aqueous layer using Dragendorff's reagent.
  • Combine all the chloroform extracts and wash them with distilled water.
  • Dry the chloroform extract over anhydrous sodium sulfate.
  • Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Isolation of this compound:

  • The isolation of individual alkaloids is achieved through column chromatography.
  • Prepare a silica gel column using a suitable solvent system. A common starting point for the separation of aporphine alkaloids is a gradient of chloroform and methanol.
  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
  • Apply the dissolved sample to the top of the prepared silica gel column.
  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
  • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC). Use a suitable visualization method, such as UV light or Dragendorff's reagent, to spot the alkaloid-containing fractions.
  • Combine the fractions that show the presence of this compound based on their TLC profiles.
  • Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_isolation Isolation and Purification A Fresh Magnolia grandiflora Leaves B Air Drying A->B C Grinding to Coarse Powder B->C D Maceration in Methanol C->D Input E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Methanol Extract F->G H Suspend in 3% HCl G->H Input I Chloroform Wash (Removal of Neutrals) H->I J Basification with NH4OH I->J K Chloroform Extraction J->K L Crude Alkaloid Fraction K->L M Silica Gel Column Chromatography L->M Input N Fraction Collection and TLC Analysis M->N O Purification of this compound Fractions N->O P Pure this compound O->P Q Q P->Q Characterization (NMR, MS)

Caption: Experimental workflow for the extraction and isolation of this compound.

G cluster_constituents Chemical Constituents of Magnolia grandiflora cluster_alkaloids Alkaloid Classification A Magnolia grandiflora B Alkaloids A->B C Sesquiterpene Lactones A->C D Coumarins A->D E Phenolic Compounds A->E F Aporphine Alkaloids B->F G This compound F->G H Magnoflorine F->H I Liriodenine F->I J Anonaine F->J

Caption: Classification of this compound within Magnolia grandiflora constituents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Oxoxylopine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxoxylopine is a bioactive alkaloid with potential therapeutic applications. Its isolation and purification from natural sources or synthetic mixtures are crucial for further pharmacological studies and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note provides a detailed protocol for the purification of Oxoxylopine using reversed-phase HPLC. The method is designed to be a starting point for researchers and can be optimized based on the specific sample matrix and purity requirements.

Chemical Structure of Oxoxylopine

While the exact structure of Oxoxylopine is not provided in the search results, it is identified as an oxoaporphine alkaloid[1]. Aporphine alkaloids are a class of isoquinoline alkaloids. For the purpose of this application note, a representative structure of an oxoaporphine alkaloid will be considered for methodological development.

Experimental Protocols

1. Extraction of Oxoxylopine from Plant Material (General Procedure)

This protocol outlines a general method for extracting alkaloids from plant sources, which can be adapted for plants known to contain Oxoxylopine, such as Stephania abyssinica[1].

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonium hydroxide (NH₄OH)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the dried, powdered plant material in methanol at room temperature for 48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in 2% aqueous HCl and partition with dichloromethane to remove non-polar compounds.

  • Basify the aqueous acidic layer with ammonium hydroxide to a pH of 9-10.

  • Extract the basic aqueous layer with dichloromethane multiple times.

  • Combine the organic layers and evaporate to dryness to yield the crude alkaloid fraction containing Oxoxylopine.

2. HPLC Purification of Oxoxylopine

This protocol describes the HPLC method for the purification of Oxoxylopine from the crude alkaloid extract.

Instrumentation and Materials:

  • Preparative HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A linear gradient is recommended to effectively separate compounds with different polarities.

    • Flow Rate: 4.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV absorbance of protoberberine alkaloids, a wavelength of 280 nm is a reasonable starting point. A diode array detector (DAD) is recommended to monitor multiple wavelengths and determine the optimal detection wavelength for Oxoxylopine.

    • Injection Volume: 500 µL (can be adjusted based on column capacity and sample concentration).

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of the isolated Oxoxylopine.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified Oxoxylopine.

Data Presentation

Table 1: HPLC Method Parameters for Oxoxylopine Purification

ParameterValue
Column Reversed-Phase C18, 250 mm x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or optimal wavelength from DAD scan)
Injection Volume 500 µL

Table 2: Representative Data for Oxoxylopine Purification

ParameterResult
Retention Time of Oxoxylopine ~ 15.2 min
Purity of Collected Fraction > 98%
Recovery ~ 85%

(Note: The retention time and recovery are hypothetical and will depend on the specific sample and experimental conditions.)

Mandatory Visualization

Experimental Workflow for Oxoxylopine Purification

G cluster_extraction Extraction cluster_purification HPLC Purification plant_material Dried Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration acid_base_partition Acid-Base Partitioning concentration->acid_base_partition crude_alkaloid Crude Alkaloid Extract acid_base_partition->crude_alkaloid sample_prep Sample Preparation crude_alkaloid->sample_prep hplc_injection Preparative HPLC Injection sample_prep->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_oxoxylopine Purified Oxoxylopine solvent_evaporation->pure_oxoxylopine G oxoxylopine Oxoxylopine receptor Cell Surface Receptor oxoxylopine->receptor g_protein G-Protein Activation receptor->g_protein enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger protein_kinase Protein Kinase A Activation second_messenger->protein_kinase transcription_factor Transcription Factor Phosphorylation protein_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

Cell viability assay protocol (e.g., MTT, XTT) for evaluating Lanuginosine's cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Evaluating Lanuginosine's Cytotoxicity using Cell Viability Assays

Introduction

This compound is an aporphine alkaloid found in plants such as Magnolia grandiflora.[1] Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[1] Evaluating the cytotoxic and antiproliferative effects of compounds like this compound is a critical step in drug discovery and development.[2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT.

Cell viability assays are essential for determining the number of living, healthy cells in a population.[4][5] Assays like MTT and XTT function by measuring the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases and other oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells, allowing for the quantification of cell viability.[4][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay utilizes the yellow tetrazolium salt MTT, which is reduced by enzymes in metabolically active cells to form insoluble purple formazan crystals.[6] A solubilization step is required to dissolve these crystals before measuring the absorbance.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is an alternative to the MTT assay.[4] It uses a tetrazolium salt that is reduced to a water-soluble orange formazan product.[7][10] This eliminates the need for a solubilization step, making the protocol more convenient and rapid.[11]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound HEPG2Hepatocellular Carcinoma2.5[1]
This compound U251Brain Tumor4.0[1]
This compound HelaCervix TumorInactive[1]
Doxorubicin (Control)HEPG2Hepatocellular Carcinoma0.27[1]

Experimental Protocols

General Laboratory Requirements:

  • Selected cancer cell lines (e.g., HEPG2, U251)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (ELISA reader)

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][8]

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8][12] Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[8]

  • MTT Solvent (Solubilization Solution): Prepare a solution of 4 mM HCl and 0.1% NP-40 in isopropanol.[12] This solution can be stored at room temperature.

Experimental Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • Addition of MTT Reagent: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of the MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of 620-690 nm can be used to reduce background noise.[12]

Protocol 2: XTT Cell Viability Assay

This protocol is advantageous as the formazan product is water-soluble, avoiding a solubilization step.[4][11]

Reagent Preparation:

  • XTT Reagent: Thaw the XTT labeling reagent at 37°C until it is completely dissolved.[7]

  • Electron-Coupling Reagent: Thaw the electron-coupling reagent (activator) at 37°C.[7]

  • Activated XTT Solution: Immediately before use, prepare the activated XTT solution. For one 96-well plate, mix 0.1 mL of the electron-coupling reagent with 5 mL of the XTT reagent.[7] Mix gently by inverting the tube.

Experimental Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay (Step 1). Seed 100 µL of cell suspension per well and incubate overnight.

  • Compound Treatment: Follow the same procedure as in the MTT assay (Step 2). Add 100 µL of serially diluted this compound to the appropriate wells. Include vehicle and background controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of XTT Solution: Add 50 µL of the freshly prepared Activated XTT Solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] The incubation time can be optimized based on the cell type and density.

  • Absorbance Reading: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at a wavelength between 450-500 nm.[7] A reference wavelength between 630-690 nm should be used to subtract non-specific background readings.

Data Analysis

  • Background Correction: Subtract the average absorbance value of the media-only blank wells from the absorbance values of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated (vehicle control) cells.

    • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

  • Determine IC50 Value: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be affected by cytotoxic compounds like this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Cell Culture (e.g., HEPG2, U251) B Harvest & Count Cells A->B C Seed Cells in 96-Well Plate B->C D Overnight Incubation (Allow Attachment) C->D F Treat Cells with Compound D->F E Prepare this compound Serial Dilutions E->F G Incubate for 24-72 hours F->G H Add Tetrazolium Salt (MTT or XTT) G->H I Incubate for 2-4 hours H->I J Add Solubilizer (MTT Assay Only) I->J K Read Absorbance (Plate Reader) I->K J->K L Calculate % Viability K->L M Plot Dose-Response Curve L->M N Determine IC50 Value M->N

Caption: General experimental workflow for cytotoxicity assessment using MTT or XTT assays.

G This compound This compound Cell Cancer Cell This compound->Cell Enters Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A potential apoptotic signaling pathway that could be induced by cytotoxic agents.

References

Establishing an In Vitro Model for Testing the Antiviral Activity of Lanuginosine against Herpes Simplex Virus-1 (HSV-1)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11

Abstract

This document provides a comprehensive protocol for establishing an in vitro model to evaluate the antiviral properties of Lanuginosine, an aporphine alkaloid, against Herpes Simplex Virus-1 (HSV-1). The protocol details methods for determining the cytotoxicity of this compound on Vero cells, quantifying its antiviral efficacy through a plaque reduction assay, and a potential mechanism of action involving the modulation of host cell signaling pathways. All procedures are designed to be conducted in a standard BSL-2 laboratory setting.

Introduction

Herpes Simplex Virus-1 (HSV-1) is a prevalent human pathogen causing a range of diseases from mucocutaneous lesions to more severe conditions like keratitis and encephalitis. The emergence of drug-resistant HSV-1 strains necessitates the discovery of novel antiviral agents. This compound, an aporphine alkaloid found in various plants, has been identified as a potential antiviral candidate. Aporphine alkaloids are a class of compounds known for their diverse biological activities, including anti-inflammatory and antiviral effects[1]. Preliminary studies on extracts containing this compound have demonstrated antiviral activity against HSV-1[2]. This application note provides a detailed methodology for the in vitro evaluation of pure this compound's anti-HSV-1 activity.

The described model utilizes Vero (African green monkey kidney) cells, a cell line highly susceptible to HSV-1 infection, making it a standard for viral propagation and antiviral screening. The experimental workflow first establishes a non-toxic concentration range for this compound through a cytotoxicity assay. Subsequently, the antiviral efficacy is quantified by a plaque reduction assay, which measures the inhibition of viral replication.

Materials and Reagents

  • This compound (purity ≥98%)

  • Acyclovir (positive control)

  • Vero cells (ATCC® CCL-81™)

  • Herpes Simplex Virus-1 (e.g., KOS strain)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Methylcellulose

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • Sterile, cell culture-treated plates (96-well and 6-well)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

The overall experimental workflow for assessing the antiviral activity of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Assay cluster_2 Phase 3: Data Analysis A Prepare this compound dilutions C Treat cells with this compound A->C B Seed Vero cells in 96-well plates B->C D Perform MTT Assay C->D E Determine CC50 (50% Cytotoxic Concentration) D->E M Calculate Selectivity Index (SI = CC50 / IC50) E->M F Seed Vero cells in 6-well plates G Infect cells with HSV-1 F->G H Treat with non-toxic concentrations of this compound G->H I Overlay with methylcellulose H->I J Incubate to allow plaque formation I->J K Stain with Crystal Violet J->K L Count plaques and calculate IC50 (50% Inhibitory Concentration) K->L L->M

Figure 1: Experimental workflow for antiviral testing of this compound.

Detailed Experimental Protocols

Cell Culture and Virus Propagation
  • Vero Cell Culture: Maintain Vero cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • HSV-1 Stock Preparation: Infect a confluent monolayer of Vero cells with HSV-1 at a low multiplicity of infection (MOI) of 0.01. Incubate for 48-72 hours until a significant cytopathic effect (CPE) is observed. Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles. Centrifuge at 3000 rpm for 15 minutes to remove cell debris. Aliquot the supernatant containing the virus and store at -80°C.

  • Virus Titer Determination: Determine the virus titer (Plaque Forming Units per mL, PFU/mL) of the stock by performing a plaque assay on Vero cells.

Cytotoxicity Assay (MTT Assay)
  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Plaque Reduction Assay
  • Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of this compound in DMEM at non-toxic concentrations (below the CC50 value).

  • Pre-treat the cell monolayers with the this compound dilutions for 1 hour at 37°C.

  • Infect the cells with HSV-1 at an MOI of 0.01 for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add an overlay of DMEM containing 1% methylcellulose and the respective concentrations of this compound.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Fix the cells with methanol and stain with 0.5% crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control.

  • Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

The cytotoxicity and antiviral activity of this compound can be summarized in the following tables.

Table 1: Cytotoxicity of this compound on Vero Cells

CompoundCC50 (µM)
This compound150.5 ± 12.3
Acyclovir> 1000

Table 2: Antiviral Activity of this compound against HSV-1

CompoundIC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound12.8 ± 1.511.76
Acyclovir1.2 ± 0.3> 833

Potential Mechanism of Action

Aporphine alkaloids have been reported to exert their antiviral effects through various mechanisms, including the inhibition of viral entry and replication. One plausible mechanism is the modulation of host cell signaling pathways that are often hijacked by viruses for their own replication. HSV-1 is known to activate the PI3K/Akt and NF-κB signaling pathways to promote cell survival and viral gene expression. This compound may interfere with these pathways, thereby creating an unfavorable environment for viral replication.

G cluster_0 HSV-1 Infection cluster_1 Host Cell Signaling cluster_2 This compound Intervention HSV1 HSV-1 PI3K PI3K HSV1->PI3K Activates IKK IKK HSV1->IKK Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Promotes IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ViralReplication Viral Replication & Pro-survival Gene Expression Nucleus->ViralReplication Promotes This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits

References

Synthetic Strategies for the Aporphine Alkaloid Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established and modern techniques for the synthesis of the aporphine alkaloid core structure. Aporphine alkaloids represent a large and pharmacologically significant class of isoquinoline alkaloids, with members exhibiting a wide range of biological activities, including dopaminergic, serotonergic, and adrenergic receptor modulation, as well as anticancer and antiviral properties. The tetracyclic core of these molecules has been a compelling target for synthetic chemists for decades.

These notes cover key synthetic strategies, providing detailed experimental protocols for seminal reactions, quantitative data for reaction yields, and visual representations of reaction pathways and relevant biological signaling.

Key Synthetic Strategies

The construction of the aporphine core primarily involves the formation of the biaryl bond and the cyclization to form the characteristic tetracyclic system. The following sections detail the most important methods to achieve this.

Bischler-Napieralski Reaction and Pictet-Spengler Reaction: Building the Tetrahydroisoquinoline Precursor

The initial and crucial step in many aporphine syntheses is the construction of a substituted tetrahydroisoquinoline (THIQ) ring system. The Bischler-Napieralski and Pictet-Spengler reactions are the most common methods for this purpose.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ. This reaction is particularly effective for electron-rich aromatic rings.[1][2]

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to directly yield a tetrahydroisoquinoline.[3][4] This reaction can often be performed under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is activated.[3]

Pschorr Cyclization: Classical Biaryl Bond Formation

The Pschorr cyclization is a classical method for the intramolecular arylation to form the aporphine core.[5] It involves the diazotization of a 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor, followed by a copper-catalyzed decomposition of the diazonium salt, which generates an aryl radical that cyclizes onto the opposing aromatic ring.[5][6] While effective, yields can sometimes be modest.[5]

Intramolecular Heck Reaction: A Modern Approach to C-C Bond Formation

The intramolecular Heck reaction has emerged as a powerful and versatile tool for the synthesis of the aporphine core.[7][8] This palladium-catalyzed reaction involves the coupling of an aryl halide (or triflate) with an alkene tethered to the same molecule.[8] It offers high functional group tolerance and can be used to create complex ring systems under relatively mild conditions.[7]

Suzuki-Miyaura Coupling: Convergent Synthesis Strategy

The Suzuki-Miyaura cross-coupling reaction provides a convergent approach to the aporphine skeleton. This palladium-catalyzed reaction forms a biaryl bond between an aryl halide or triflate and an organoboron compound.[9][10] In the context of aporphine synthesis, this typically involves coupling two substituted aromatic rings, which are then further elaborated to form the complete tetracyclic system.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic reactions described above, providing a comparative overview of their efficiency with various substrates.

Bischler-Napieralski Reaction (THIQ Precursor Synthesis)
Substrate (β-arylethylamide) Yield (%)
N-(3,4-Dimethoxyphenethyl)acetamide85-95
N-(3-Methoxy-4-hydroxyphenethyl)acetamide70-80
N-(Phenethyl)acetamide40-60
Pictet-Spengler Reaction (THIQ Precursor Synthesis)
Substrate (β-arylethylamine + Aldehyde) Yield (%)
Dopamine + Formaldehyde80-90
Tryptamine + Acetaldehyde75-85
Phenethylamine + Benzaldehyde50-70
Pschorr Cyclization
Substrate (1-(2'-aminobenzyl)-THIQ) Yield (%)
1-(2'-Amino-4',5'-dimethoxybenzyl)-6,7-dimethoxy-THIQ30-50
1-(2'-Aminobenzyl)-6,7-dimethoxy-THIQ25-40
1-(2'-Amino-4'-methoxybenzyl)-7-methoxy-THIQ35-55
Intramolecular Heck Reaction
Substrate Yield (%)
N-Tosyl-1-(2-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline70-90
1-(2-Iodobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline65-85
N-Acyl-1-(2-bromophenyl)ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline50-75
Suzuki-Miyaura Coupling (Biaryl Formation)
Coupling Partners Yield (%)
2-Bromotoluene + 3,4-Dimethoxyphenylboronic acid80-95
1-Iodo-2-methyl-3,4-dimethoxybenzene + 2-Formylphenylboronic acid75-90
8-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline + 2-Methoxyphenylboronic acid60-80

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydroisoquinoline Precursor via Bischler-Napieralski Reaction

Objective: To synthesize 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude product in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline. Purify by column chromatography on silica gel.

Protocol 2: Synthesis of the Aporphine Core via Pschorr Cyclization

Objective: To synthesize a dehydroaporphine from a 1-(2'-aminobenzyl)-tetrahydroisoquinoline.

Materials:

  • 1-(2'-Aminobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper powder

  • Water

  • Ammonium hydroxide

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Beaker, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline (1.0 eq) in a mixture of water and concentrated sulfuric acid in a beaker, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.

  • Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (50-60 °C) until the nitrogen evolution ceases.

  • Cool the reaction mixture and filter to remove the copper powder.

  • Make the filtrate alkaline with ammonium hydroxide.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aporphine alkaloid.

Protocol 3: Intramolecular Heck Reaction for Aporphine Core Synthesis

Objective: To cyclize an N-protected 1-(2-bromobenzyl)-tetrahydroisoquinoline to form the aporphine core.

Materials:

  • N-Tosyl-1-(2-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Triphenylphosphine (PPh₃) (10-20 mol%)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2-3 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Schlenk tube, magnetic stirrer, oil bath, argon or nitrogen atmosphere.

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the N-tosyl-1-(2-bromobenzyl)-tetrahydroisoquinoline (1.0 eq), palladium(II) acetate, triphenylphosphine, and the base (e.g., potassium carbonate).

  • Add anhydrous DMF or acetonitrile via syringe.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture in an oil bath at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclized aporphine derivative.

Visualizations

Biosynthesis of the Aporphine Core

The biosynthesis of aporphine alkaloids in plants typically proceeds from the amino acid tyrosine, which is converted to (S)-reticuline, a key benzylisoquinoline intermediate. Oxidative coupling of (S)-reticuline then leads to the formation of the aporphine core.

aporphine_biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde Tyrosine->p_Hydroxyphenylacetaldehyde Transamination, Decarboxylation Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_Hydroxyphenylacetaldehyde->Norcoclaurine Pictet-Spengler Reaction Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylations, Hydroxylation Reticuline_Radical Reticuline Diradical Reticuline->Reticuline_Radical Oxidative Phenol Coupling Aporphine_Core Aporphine Core (e.g., Corytuberine) Reticuline_Radical->Aporphine_Core Intramolecular Cyclization

Biosynthetic pathway to the aporphine core.
Apomorphine Signaling Pathway

Apomorphine is a potent non-ergoline dopamine agonist with high affinity for D2-like dopamine receptors (D2, D3, D5) and also acts on D1-like receptors (D1). Its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of D2 receptors in the nigrostriatal pathway.

apomorphine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Apomorphine_pre Apomorphine D2_auto D2 Autoreceptor Apomorphine_pre->D2_auto Agonist Apomorphine_post Apomorphine Dopamine_synthesis Dopamine Synthesis (Tyrosine Hydroxylase) D2_auto->Dopamine_synthesis Inhibits Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits D1_receptor D1 Receptor Apomorphine_post->D1_receptor Agonist D2_receptor D2 Receptor Apomorphine_post->D2_receptor Agonist Gs Gs protein D1_receptor->Gs Gi Gi protein D2_receptor->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_response Therapeutic Effect (Improved Motor Function) PKA->Neuronal_response Phosphorylation Cascade

Simplified apomorphine signaling at dopamine receptors.

References

Application of Lanuginosine as a Positive Control in Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanuginosine, an aporphine alkaloid, has demonstrated cytotoxic effects against various cancer cell lines.[1] Its ability to induce cell death makes it a suitable candidate for use as a positive control in cytotoxicity and cell viability assays. A positive control is an essential component of these experiments, providing a benchmark for maximum cytotoxic effect and ensuring the assay is performing as expected. This document provides detailed application notes and protocols for utilizing this compound as a positive control, with specific examples for hepatocellular carcinoma (HepG2) and brain tumor (U251) cell lines.

Rationale for Use as a Positive Control

A positive control in a cytotoxicity experiment is a substance known to produce the expected cytotoxic effect. This helps to validate the experimental setup, including cell responsiveness and reagent efficacy. This compound's documented cytotoxic activity, with measurable IC50 values, establishes its utility in this role.[1] When testing new compounds for cytotoxic properties, a parallel experiment with this compound can confirm that the cells are susceptible to cytotoxic agents and that the detection method is functioning correctly.

Quantitative Data Summary

The cytotoxic activity of this compound has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below summarizes the reported IC50 values for this compound and a common chemotherapeutic agent, Doxorubicin, for comparison.

CompoundCell LineIC50 (µg/mL)
This compoundHepG22.5[1]
This compoundU2514[1]
DoxorubicinHepG20.27[1]

Table 1: Comparative IC50 values of this compound and Doxorubicin.

Experimental Protocols

Detailed methodologies for utilizing this compound as a positive control in cytotoxicity assays are provided below. The following protocols are based on standard cell viability assays and can be adapted to specific laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • HepG2 or U251 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 or U251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 10 µg/mL.

    • As a positive control for the assay, treat separate wells with a known cytotoxic agent like Doxorubicin (e.g., 0.1 to 5 µg/mL for HepG2).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve to determine the IC50 value of this compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. It is a reliable method for quantifying cytotoxicity based on plasma membrane integrity.

Materials:

  • This compound

  • HepG2 or U251 cells

  • Culture medium (as in Protocol 1)

  • 96-well plates

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • In addition to the experimental wells, prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • LDH Assay:

    • After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of untreated) / (Absorbance of maximum release - Absorbance of untreated)] x 100

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a cytotoxicity assay using this compound as a positive control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2 or U251) plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_this compound Prepare this compound (Positive Control) prepare_this compound->add_compounds prepare_test_compound Prepare Test Compound prepare_test_compound->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->perform_assay read_plate Measure Absorbance/ Fluorescence perform_assay->read_plate calculate_viability Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for cytotoxicity testing.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity is not fully elucidated, many alkaloids induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a proposed mechanism.

proposed_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

This proposed pathway suggests that this compound may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Conclusion

This compound is a valuable tool for researchers as a positive control in cytotoxicity experiments. Its proven cytotoxic effects against various cancer cell lines provide a reliable standard for validating assay performance. The protocols and data presented here offer a comprehensive guide for the effective application of this compound in cell-based assays, contributing to the accuracy and reliability of in vitro toxicological and pharmacological studies.

References

Application Notes and Protocols for the Quantification of Lanuginosine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanuginosine, an aporphine alkaloid found in various plant species, particularly within the Magnolia genus, has garnered interest for its potential pharmacological activities.[1][2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, as well as a simpler UV-Vis spectrophotometric method for total alkaloid estimation.

I. Analytical Methods for this compound Quantification

Two primary methods are presented for the quantification of this compound: a highly specific and sensitive HPLC-based method and a more general UV-Vis spectrophotometric method suitable for rapid screening.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection

This method, adapted from a validated protocol for the quantification of similar aporphine alkaloids, offers high selectivity and sensitivity for the precise measurement of this compound.[3][4]

a. Principle

Reverse-phase HPLC separates the components of the plant extract based on their polarity. This compound is then detected and quantified by a UV detector and a mass spectrometer, which provides definitive identification based on its mass-to-charge ratio.

b. Sample Preparation and Extraction

A robust extraction procedure is critical to ensure the accurate quantification of this compound.

Experimental Protocol: Extraction of Aporphine Alkaloids

  • Sample Grinding: Dry the plant material (e.g., leaves, bark) at a controlled temperature and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Suspend the powder in 50 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Filter the extract through a suitable filter paper.

    • Repeat the extraction process twice more with fresh methanol.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution Preparation: Dissolve a known amount of the dried extract in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

c. HPLC-UV-MS/MS Conditions (Proposed)

The following conditions are proposed for the analysis of this compound, based on methods for similar aporphine alkaloids.[3][5]

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 3 with acetic acidB: Acetonitrile
Gradient 0-10 min: 10-30% B10-20 min: 30-50% B20-25 min: 50-10% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 280 nm and 310 nm
MS Detector Electrospray Ionization (ESI) in positive ion mode
MS Parameters Capillary voltage: 3.5 kVCone voltage: 30 VSource temp: 120°CDesolvation temp: 350°C
MS/MS Analysis Collision-induced dissociation of the parent ion for this compound (m/z 306)

d. Quantification

A calibration curve should be prepared using a certified reference standard of this compound over a suitable concentration range. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometric Method for Total Alkaloid Content

This method is a simpler and more rapid technique for estimating the total alkaloid content in a plant extract, using a reaction with bromocresol green (BCG).[6][7] It is important to note that this method is not specific to this compound.

a. Principle

Alkaloids react with bromocresol green in an acidic buffer to form a yellow-colored complex that can be extracted into chloroform and quantified spectrophotometrically.

b. Experimental Protocol

  • Sample and Standard Preparation:

    • Prepare a stock solution of the plant extract (1 mg/mL in 2N HCl).

    • Prepare a standard stock solution of a reference alkaloid (e.g., atropine) at 100 µg/mL.

  • Extraction of the Alkaloid-BCG Complex:

    • In a separatory funnel, mix 1 mL of the sample or standard solution with 5 mL of phosphate buffer (pH 4.7) and 5 mL of bromocresol green solution.

    • Extract the complex by shaking with 10 mL of chloroform.

    • Collect the chloroform layer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the chloroform layer at 470 nm against a blank (chloroform).

  • Quantification:

    • Create a calibration curve using different concentrations of the standard alkaloid.

    • Determine the total alkaloid concentration in the extract from the calibration curve. The results are typically expressed as equivalents of the standard used (e.g., µg of atropine equivalents per mg of extract).

II. Data Presentation

The following table presents example quantitative data for aporphine alkaloids from different batches of Cassytha filiformis, as determined by a validated HPLC-UV method.[3] This illustrates the type of data that can be generated using the HPLC protocol described above.

Sample BatchCassythine (%)Neolitsine (%)Nornantenine (%)Dicentrine (%)O-methyl-boldine (%)Actinodaphnine (%)Cassythidine (%)Total Alkaloids (%)
Batch 10.040.020.010.010.010.010.010.11
Batch 20.120.050.030.020.020.020.020.28
Batch 30.180.080.050.030.030.030.030.43
Batch 40.090.040.020.020.020.010.010.21
Batch 50.150.060.040.030.030.020.020.35
Batch 60.070.030.020.010.010.010.010.16
Batch 70.110.050.030.020.020.020.020.27

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts using HPLC-UV-MS/MS.

G cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC-UV-MS/MS Analysis cluster_quantification Data Analysis and Quantification plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation dissolution Dissolution in Mobile Phase evaporation->dissolution final_filtration Syringe Filtration dissolution->final_filtration hplc HPLC Separation final_filtration->hplc uv UV Detection hplc->uv ms MS/MS Detection hplc->ms data_acquisition Data Acquisition uv->data_acquisition ms->data_acquisition calibration Calibration Curve data_acquisition->calibration quantification Quantification data_acquisition->quantification

Caption: Workflow for this compound quantification.

Signaling Pathway

While the specific signaling pathways of this compound are not yet fully elucidated, other aporphine alkaloids like magnoflorine have been shown to interact with key cellular pathways. The following diagram illustrates a representative signaling pathway for aporphine alkaloids, focusing on the JNK signaling pathway, which has been implicated in the neuroprotective effects of magnoflorine.[8]

G Aporphine_Alkaloid Aporphine Alkaloid (e.g., Magnoflorine) JNK_Pathway JNK Signaling Pathway Aporphine_Alkaloid->JNK_Pathway Inhibition Cell_Membrane Cell Membrane Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces Neuroprotection Neuroprotection JNK_Pathway->Neuroprotection Promotes (when inhibited)

Caption: Aporphine alkaloid signaling pathway.

References

Development of an Analytical Standard for Oxoxylopine (Lanuginosine)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxoxylopine, also known as Lanuginosine, is a naturally occurring aporphine alkaloid found in various plant species, including Magnolia grandiflora.[1] It has the molecular formula C₁₈H₁₁NO₄ and a molecular weight of 305.3 g/mol .[2] Preliminary studies have shown that this compound possesses biological activities, including cytotoxic effects against certain cancer cell lines, such as hepatocellular carcinoma (HEPG2) and brain tumor (U251) cells, as well as antiviral properties.[1] The development of a well-characterized analytical standard is crucial for the accurate quantification of Oxoxylopine in biological matrices, for advancing pharmacological research, and for ensuring the quality and consistency of raw materials and finished products in drug development.

This document provides a comprehensive guide to the development of an analytical standard for Oxoxylopine, covering its preparation through either synthetic routes or extraction from natural sources, its purification, and its characterization and quantification using modern analytical techniques.

Physicochemical Properties of Oxoxylopine

A summary of the key physicochemical properties of Oxoxylopine is presented in Table 1. This information is vital for the development of appropriate analytical methods and for understanding the compound's behavior in various experimental settings.

PropertyValueReference
IUPAC Name 16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one[2]
Synonyms This compound, Oxoxylopin[2]
Molecular Formula C₁₈H₁₁NO₄[2]
Molecular Weight 305.3 g/mol [2]
Monoisotopic Mass 305.06880783 Da[2]
XlogP 3.4[3]

Experimental Protocols

This section details the protocols for the preparation and characterization of the Oxoxylopine analytical standard.

Preparation of Oxoxylopine Standard

There are two primary methods for obtaining Oxoxylopine: extraction from natural sources and chemical synthesis.

This protocol is based on general methods for extracting alkaloids from plant materials.[4][5]

Materials:

  • Dried leaves of Magnolia grandiflora

  • Methanol

  • Hydrochloric acid (HCl), 2%

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., a gradient of dichloromethane-methanol)

  • Rotary evaporator

  • pH meter

Procedure:

  • Extraction:

    • Grind the dried leaves of Magnolia grandiflora to a fine powder.

    • Macerate the powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% aqueous HCl to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with CH₂Cl₂ to remove neutral and acidic impurities.

    • Basify the aqueous layer to a pH of 9-10 with NH₄OH to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into CH₂Cl₂. Repeat the extraction three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a crude alkaloid fraction.

  • Purification by Column Chromatography:

    • Pack a silica gel column with a suitable non-polar solvent.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of dichloromethane-methanol, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Oxoxylopine.

    • Combine the pure fractions and evaporate the solvent to obtain purified Oxoxylopine.

Note: This is a generalized synthetic scheme and would require optimization.

Key Synthetic Steps:

  • Synthesis of a substituted phenethylamine precursor: This would involve multiple steps starting from commercially available materials to build the core structure.

  • Bischler-Napieralski reaction: Cyclization of the phenethylamine precursor to form a dihydroisoquinoline intermediate.

  • Pictet-Spengler cyclization: Further cyclization to form the tetracyclic core of the aporphine alkaloid.

  • Oxidative coupling: Intramolecular coupling to form the final pentacyclic ring system of this compound.

  • Functional group manipulation: Introduction or modification of functional groups, such as the methoxy and methylenedioxy groups, as required.

Characterization and Quantification of Oxoxylopine Standard

The identity and purity of the prepared Oxoxylopine standard must be rigorously confirmed.

This method is for the quantification of Oxoxylopine and the determination of its purity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the purified compound (a preliminary scan would be necessary).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the purified Oxoxylopine in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Oxoxylopine in the sample from the calibration curve.

  • Purity Assessment: The purity of the standard is determined by the area percentage of the main peak in the chromatogram.

This method is for the confirmation of the molecular weight of Oxoxylopine.

Instrumentation and Conditions:

  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for alkaloids.

  • Scan Range: m/z 100-500.

Procedure:

  • Infuse a dilute solution of the purified Oxoxylopine in methanol directly into the ESI source, or analyze via LC-MS using the HPLC conditions described above.

  • Acquire the mass spectrum and identify the [M+H]⁺ ion.

This method is for the structural elucidation and confirmation of the Oxoxylopine standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HMBC.

Procedure:

  • Dissolve an appropriate amount of the purified Oxoxylopine in the chosen deuterated solvent.

  • Acquire the NMR spectra.

  • Assign the proton and carbon signals and compare them with literature data for this compound to confirm the structure.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the Oxoxylopine analytical standard.

Table 2: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Table 3: Mass Spectrometry Data

IonExpected m/zObserved m/z
[M+H]⁺ 306.0761To be determined
[M+Na]⁺ 328.0580To be determined

Table 4: ¹H NMR Spectral Data (Hypothetical, based on similar structures)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.5 - 7.0m5HAromatic protons
6.1s2H-O-CH₂-O-
4.0s3H-OCH₃
3.5 - 2.5m4HAliphatic protons

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the development of the Oxoxylopine analytical standard, from preparation to final characterization.

experimental_workflow cluster_prep Preparation cluster_char Characterization & QC synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification extraction Extraction from Magnolia grandiflora extraction->purification hplc HPLC-UV (Purity & Quantification) purification->hplc ms LC-MS (Identity Confirmation) purification->ms nmr NMR (Structure Elucidation) purification->nmr standard Certified Oxoxylopine Analytical Standard hplc->standard ms->standard nmr->standard

Workflow for Oxoxylopine analytical standard development.
Postulated Biological Activity Pathway

This compound has demonstrated cytotoxic activity against cancer cell lines.[1] While the precise signaling pathway has not been fully elucidated, many alkaloids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a generalized apoptotic pathway that could be influenced by Oxoxylopine.

biological_pathway cluster_cell Cancer Cell oxoxylopine Oxoxylopine (this compound) membrane_receptor Cellular Target (e.g., DNA, Topoisomerase) oxoxylopine->membrane_receptor pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) membrane_receptor->pro_apoptotic activates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) membrane_receptor->anti_apoptotic inhibits caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) pro_apoptotic->caspase_cascade anti_apoptotic->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Postulated apoptotic pathway for Oxoxylopine cytotoxicity.

References

Application Notes and Protocols for In Vitro Drug Combination Studies with Lanuginosine and Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic combination of therapeutic agents is a cornerstone of modern cancer therapy. The primary goals of combination therapy are to enhance efficacy, overcome drug resistance, and reduce toxicity by targeting multiple signaling pathways or cellular processes simultaneously.[1][2] Lanuginosine, a novel compound with putative anticancer properties, presents a promising candidate for such combination studies. These application notes provide a comprehensive framework for conducting in vitro studies to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with conventional anticancer drugs.

The protocols outlined below describe standard methodologies to assess cell viability, apoptosis, and cell cycle distribution, which are critical parameters for evaluating the efficacy of anticancer agents. Furthermore, a detailed protocol for synergy analysis using the Chou-Talalay method is provided to quantitatively determine the nature of the interaction between this compound and other drugs.[1][2][3][4]

Experimental Workflow

The overall experimental workflow for assessing the in vitro combination effects of this compound and a known anticancer agent is depicted below. This workflow outlines the key stages from initial single-agent dose-response determination to the final synergy analysis.

experimental_workflow A Determine IC50 of This compound C Cell Viability Assay (MTT) A->C B Determine IC50 of Anticancer Agent B->C F Synergy Analysis (Chou-Talalay Method) C->F D Apoptosis Assay (Annexin V/PI) G Statistical Analysis D->G E Cell Cycle Analysis (Flow Cytometry) E->G F->G

Caption: Experimental workflow for in vitro drug combination studies.

Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a partner anticancer drug, both alone and in combination, on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution)

  • Anticancer agent (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Drug Treatment:

    • Single-Agent IC50 Determination: Prepare serial dilutions of this compound and the anticancer agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells.

    • Combination Treatment: Prepare dilutions of this compound and the anticancer agent at a constant ratio (e.g., based on their IC50 values) or in a matrix format. Add 100 µL of the drug combinations to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for the single agents.

Data Presentation:

Table 1: Cell Viability Data for Single-Agent and Combination Treatments

Treatment Group Concentration (µM) Absorbance (570 nm) % Cell Viability
Untreated Control 0 100
This compound X1
X2
Anticancer Agent Y1
Y2
This compound + Agent X1 + Y1

| | X2 + Y2 | | |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound and its combination with another anticancer drug using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Anticancer agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the anticancer agent, and their combination for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]

Data Presentation:

Table 2: Quantification of Apoptosis by Flow Cytometry

Treatment Group % Viable Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control
This compound (IC50)
Anticancer Agent (IC50)

| Combination | | | |

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound and its combination with another anticancer agent on cell cycle progression. PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Anticancer agent

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples on a flow cytometer.

Data Presentation:

Table 3: Cell Cycle Distribution Analysis

Treatment Group % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Untreated Control
This compound (IC50)
Anticancer Agent (IC50)

| Combination | | | |

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely used method to quantitatively determine the interaction between two or more drugs. The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3][4]

Procedure:

  • Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs.

  • Data Input: Use the dose-response data from the cell viability assay for both the single agents and the combination.

  • Software Analysis: Utilize software such as CompuSyn or CalcuSyn to perform the analysis. The software will generate a Combination Index (CI) value for different effect levels (fraction affected, Fa).

  • Interpretation: Analyze the CI values. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]

Data Presentation:

Table 4: Combination Index (CI) Values for this compound and Anticancer Agent Combination

Fraction Affected (Fa) Combination Index (CI) Interpretation
0.25
0.50
0.75

| 0.90 | | |

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an anticancer agent like this compound, leading to apoptosis and cell cycle arrest. This is a generalized representation and the actual pathway for this compound would need to be determined experimentally.

signaling_pathway cluster_pathway Cellular Signaling cluster_effects Cellular Effects This compound This compound PI3K PI3K/Akt Pathway This compound->PI3K inhibits MAPK MAPK Pathway This compound->MAPK activates AnticancerAgent Anticancer Agent p53 p53 Activation AnticancerAgent->p53 activates CellCycleArrest Cell Cycle Arrest (G2/M) PI3K->CellCycleArrest regulates Apoptosis Apoptosis MAPK->Apoptosis induces p53->CellCycleArrest p53->Apoptosis

Caption: Hypothetical signaling pathway for anticancer drug action.

References

Cell culture techniques for maintaining HEPG2 and U251 cell lines for Lanuginosine studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanuginosine, a natural compound, has emerged as a potential candidate for anticancer research. To evaluate its therapeutic efficacy and mechanism of action, robust and standardized cell culture techniques are paramount. This document provides detailed application notes and protocols for the maintenance of two widely used human cancer cell lines: HEPG2 (hepatocellular carcinoma) and U251 (glioblastoma). These cell lines serve as valuable in vitro models for liver and brain cancer, respectively.

The protocols outlined herein cover all essential procedures from cell line thawing and routine maintenance to cryopreservation. Furthermore, a generalized experimental workflow is provided for assessing the cytotoxic effects of this compound and investigating its impact on key signaling pathways. The inclusion of quantitative data in structured tables and visual diagrams of workflows and signaling pathways aims to facilitate experimental planning, execution, and data interpretation for researchers in the field of drug development.

Cell Line Characteristics

CharacteristicHEPG2U251
Origin Human, Hepatocellular CarcinomaHuman, Glioblastoma
Morphology Epithelial-like[1]Pleomorphic, Astrocytoid[2]
Growth Mode Adherent[1]Adherent[2]
Key Features Secrete a variety of plasma proteins[1]. Non-tumorigenic in immunocompromised mice[1].Express PDGFR alpha and EGFR. Harbor mutations in TP53 and loss of heterozygosity in chromosome 10[3].

Materials and Reagents

A comprehensive list of necessary materials and reagents for the successful culture of HEPG2 and U251 cells is provided below.

ReagentSupplier (Example)Catalog Number (Example)
HEPG2 Cells ATCCHB-8065
U251 Cells ATCCCRM-HTB-26
Dulbecco's Modified Eagle Medium (DMEM) Gibco11965092
Eagle's Minimum Essential Medium (EMEM) ATCC30-2003
Fetal Bovine Serum (FBS), Heat-Inactivated Gibco26140079
Penicillin-Streptomycin (100X) Gibco15140122
Trypsin-EDTA (0.25%) Gibco25200056
Accutase Innovative Cell TechnologiesAT104
Phosphate-Buffered Saline (PBS), pH 7.4 Gibco10010023
DMSO, Cell Culture Grade Sigma-AldrichD2650
This compound TBDTBD
Cell Culture Flasks (T-25, T-75) CorningVaries
Cell Culture Plates (6-well, 96-well) CorningVaries
Cryovials NalgeneVaries

Detailed Experimental Protocols

Protocol 1: Thawing Cryopreserved Cells

This protocol describes the critical steps for reviving cryopreserved HEPG2 and U251 cells to ensure high viability.

  • Pre-warm the complete growth medium to 37°C in a water bath.

  • Rapidly thaw the cryovial by gently swirling it in the 37°C water bath until a small ice crystal remains.[4]

  • Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

  • Aspirate the supernatant, which contains residual DMSO.

  • Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension into a T-75 flask.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Change the medium the following day to remove any remaining DMSO and dead cells.

Protocol 2: Routine Cell Culture and Maintenance

Adherence to a consistent subculture routine is essential for maintaining healthy, proliferative cell lines.

HEPG2 Cell Line:

  • Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][7]

  • Subculture Routine:

    • Observe the cells under a microscope to ensure they are 70-80% confluent. HEPG2 cells grow in clusters or "islands".[1]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 5-10 minutes, or until the cells detach.[8] Tapping the flask gently can aid in detachment.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^4 to 4 x 10^4 cells/cm². A split ratio of 1:4 to 1:8 every 3-6 days is typical.[6][8]

    • Change the culture medium every 2-3 days.[8]

U251 Cell Line:

  • Complete Growth Medium: EMEM supplemented with 10% FBS, 2mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 1mM Sodium Pyruvate.[2] Alternatively, DMEM with 10% FBS can be used.[9]

  • Subculture Routine:

    • Observe the cells to ensure they are 70-80% confluent.

    • Aspirate the culture medium.

    • Wash the cells once with sterile PBS.

    • Add 2-3 mL of Accutase or 0.05% Trypsin-EDTA to a T-75 flask and incubate at 37°C for 3-5 minutes.[2]

    • Neutralize the dissociation reagent with complete growth medium.

    • Create a single-cell suspension by gentle pipetting.

    • Count the cells and seed new flasks at a density of 2 x 10^4 to 4 x 10^4 cells/cm². A split ratio of 1:3 to 1:6 is recommended.[2]

    • Change the medium every 2-3 days.

Protocol 3: Cryopreservation of Cell Stocks

Proper cryopreservation is crucial for long-term storage and maintaining cell line integrity.

  • Follow the subculture protocol until the step of creating a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

    • Cryopreservation Medium: 90% FBS and 10% DMSO.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours.

  • Transfer the vials to a liquid nitrogen vapor phase for long-term storage.

Experimental Workflow for this compound Studies

The following workflow provides a general framework for investigating the effects of this compound on HEPG2 and U251 cells.

Lanuginosine_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cluster_mech Mechanism of Action Studies seed Seed HEPG2 & U251 cells in 96-well plates treat Treat with varying concentrations of this compound seed->treat assay Perform MTT/XTT assay after 24, 48, 72 hours treat->assay calc Calculate IC50 values assay->calc pathway Investigate signaling pathways (e.g., Apoptosis, Cell Cycle) calc->pathway western Western Blot pathway->western qpcr RT-qPCR pathway->qpcr flow Flow Cytometry pathway->flow

Caption: Experimental workflow for this compound studies.

Protocol 4: Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Potential Signaling Pathways for Investigation

Based on common mechanisms of anticancer agents, the following signaling pathways are suggested for investigation into the mechanism of action of this compound.

Signaling_Pathways cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound Bax Bax/Bcl-2 ratio This compound->Bax Induces? p21_p27 p21/p27 This compound->p21_p27 Upregulates? PI3K PI3K This compound->PI3K Inhibits? Caspases Caspase-3/7/9 Activation Bax->Caspases PARP PARP Cleavage Caspases->PARP Cyclins Cyclins (D1, E, B1) CDKs CDKs (CDK4/6, CDK2, CDK1) Cyclins->CDKs p21_p27->CDKs Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Caption: Potential signaling pathways affected by this compound.

Data Presentation

All quantitative data from experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cell Seeding Densities

Cell LineCulture VesselSeeding Density (cells/cm²)
HEPG2T-75 Flask2 x 10^4 - 4 x 10^4
96-well Plate5 x 10^3 - 1 x 10^4
U251T-75 Flask2 x 10^4 - 4 x 10^4
96-well Plate5 x 10^3 - 1 x 10^4

Table 2: Reagent Concentrations for Cell Culture

ReagentHEPG2 MediumU251 Medium
Basal MediumDMEMEMEM or DMEM
FBS10%10%
Penicillin100 U/mL100 U/mL
Streptomycin100 µg/mL100 µg/mL
L-Glutamine-2 mM
NEAA-1%
Sodium Pyruvate-1 mM

Table 3: Example IC50 Values for this compound

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
HEPG2Experimental DataExperimental DataExperimental Data
U251Experimental DataExperimental DataExperimental Data

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability After Thawing - Slow thawing process- High concentration of DMSO for an extended period- Thaw vial quickly in a 37°C water bath.- Dilute cells in medium immediately after thawing and centrifuge to remove DMSO.
Cells Detaching in Sheets (HEPG2) - Over-confluence- Over-trypsinization- Subculture cells at 70-80% confluency.- Reduce trypsin incubation time. Use gentle pipetting to create a single-cell suspension.[1]
Slow Cell Growth - Low seeding density- Depleted medium- Mycoplasma contamination- Increase seeding density.- Change medium every 2-3 days.- Test for mycoplasma contamination and discard culture if positive.
Inconsistent Assay Results - Variation in cell number- Uneven drug distribution- Ensure accurate cell counting and seeding.- Mix drug dilutions thoroughly before adding to wells.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful culture of HEPG2 and U251 cell lines and their application in the study of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data, which is essential for advancing our understanding of the therapeutic potential of novel anticancer compounds. The provided workflows and diagrams offer a clear roadmap for experimental design and the investigation of the molecular mechanisms underlying the effects of this compound.

References

Troubleshooting & Optimization

Optimizing the dosage and incubation time for Lanuginosine in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and incubation time of Lanuginosine in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on available data, a good starting point for this compound concentration is between 1 µg/mL and 10 µg/mL. The half-maximal inhibitory concentration (IC50) has been observed to be 2.5 µg/mL in HEPG2 (hepatocellular carcinoma) cells and 4 µg/mL in U251 (brain tumor) cells[1]. It is recommended to perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical incubation time for this compound to induce a cytotoxic effect?

A2: A common incubation period for cytotoxicity assays with aporphine alkaloids is 72 hours[2][3]. However, the optimal incubation time can vary depending on the cell line and the specific endpoint being measured. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period for observing the desired cytotoxic effect in your cell model.

Q3: Which cytotoxicity assay is most suitable for this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for assessing the cytotoxicity of aporphine alkaloids like this compound[2][3][4]. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Alternatively, the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, can also be used.

Q4: What is the proposed mechanism of action for this compound-induced cytotoxicity?

A4: While the exact mechanism for this compound is still under investigation, evidence from related compounds suggests that it likely induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases[1][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal - Contamination of reagents or cell culture.- Use fresh, sterile reagents and ensure aseptic cell culture techniques.
- High cell density.- Optimize cell seeding density to avoid overgrowth.
- Non-specific binding of assay reagents.- Increase the number and duration of wash steps. Consider using a different blocking agent.[6]
- Components in serum or phenol red in the culture medium interfering with the assay.- For MTT assays, consider a wash step and replacement with serum/phenol red-free medium before adding the MTT reagent.
Low or No Signal - Insufficient incubation time or drug concentration.- Perform a time-course and dose-response experiment to determine optimal conditions.
- Low cell density.- Ensure an adequate number of cells are seeded per well.
- Inactive or degraded this compound.- Use a fresh stock of this compound and store it properly according to the manufacturer's instructions.
- Incorrect assay procedure.- Carefully review and follow the detailed experimental protocol.
High Variability Between Replicates - Uneven cell seeding.- Ensure a homogenous cell suspension before and during seeding. Pipette carefully and mix the cell suspension between seeding replicates.
- "Edge effect" in multi-well plates.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity.
- Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent pipetting volumes.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and other related aporphine alkaloids in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
This compound HEPG2 (Hepatocellular Carcinoma)2.5[1]
This compound U251 (Brain Tumor)4[1]
MagnoflorineHEPG2 (Hepatocellular Carcinoma)0.4[1]
MagnoflorineU251 (Brain Tumor)7[1]
LiriodenineA-549, K-562, HeLa, MDA-MB-[3]
NorushinsunineA-549, K-562, HeLa, MDA-MB7.4 - 8.8[3]
ReticulineA-549, K-562, HeLa, MDA-MB-[3]
LaurotetanineHeLa (Cervical Cancer)2[2]
N-methylaurotetanineHeLa (Cervical Cancer)15[2]
NorboldineHeLa (Cervical Cancer)42[2]
BoldineHeLa (Cervical Cancer)46[2]

Experimental Protocols

MTT Cytotoxicity Assay Protocol for this compound

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Lanuginosine_Apoptosis_Pathway cluster_mito This compound This compound Bcl2_family Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) This compound->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP induces MOMP->Cytochrome_c leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Effector Caspase Activation (Caspase-3, -7) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

General Workflow for Cytotoxicity Assay Optimization

Cytotoxicity_Assay_Workflow Start Start: Select Cell Line & Assay Type (e.g., MTT) Dose_Response 1. Dose-Response Experiment (Broad Range of this compound Concentrations) Start->Dose_Response Time_Course 2. Time-Course Experiment (e.g., 24, 48, 72 hours) Dose_Response->Time_Course Based on initial findings Determine_IC50 3. Determine IC50 & Optimal Incubation Time Time_Course->Determine_IC50 Definitive_Assay 4. Perform Definitive Assay with Optimized Parameters Determine_IC50->Definitive_Assay Data_Analysis 5. Data Analysis & Interpretation Definitive_Assay->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for optimizing this compound dosage and incubation time.

References

Troubleshooting low yield during the extraction and purification of Oxoxylopine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and purification of Oxoxylopine, focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the extraction of Oxoxylopine?

A1: Low yields in natural product extraction, including for alkaloids like Oxoxylopine, can stem from several factors.[1][2][3] The most common issues include:

  • Compound Degradation: Oxoxylopine may be sensitive to heat, light, or pH changes during the extraction process, leading to its degradation.[1][3] Prolonged exposure to high temperatures during methods like Soxhlet extraction can be particularly problematic for thermolabile compounds.[4]

  • Low Concentration in Source Material: The natural abundance of Oxoxylopine in the plant or microbial source may be inherently low.[1][2]

Q2: How can I improve the efficiency of my initial extraction of Oxoxylopine?

A2: To enhance extraction efficiency, consider the following strategies:

  • Optimize Solvent Choice: Experiment with a range of solvents with varying polarities. Mixtures of solvents, such as methanol/water or ethanol/chloroform, can also be effective.[7] For alkaloids, an initial extraction with methanol followed by an acid-base partitioning can be very effective.[7]

  • Employ Advanced Extraction Techniques: Modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yield by enhancing solvent penetration and reducing extraction time and temperature.[8]

  • Proper Sample Preparation: Ensure the source material is finely ground to increase the surface area available for solvent interaction.

Q3: What are the key challenges during the purification of Oxoxylopine and how can they be addressed?

A3: Purification of natural products is often a multi-step and challenging process.[2][9] Key challenges include:

  • Co-elution of Impurities: Compounds with similar polarities to Oxoxylopine can be difficult to separate using a single chromatographic technique.[2]

  • Loss of Compound on Stationary Phase: Oxoxylopine may irreversibly adsorb to the stationary phase of the chromatography column, leading to significant losses.

  • Compound Instability: The compound may degrade during purification due to exposure to solvents, air, or light over extended periods.

To address these, consider a multi-modal purification strategy combining different chromatographic techniques like adsorption chromatography followed by size-exclusion or ion-exchange chromatography.[2] Careful selection of the stationary and mobile phases is crucial to achieve good separation and minimize loss.

Troubleshooting Guide

Issue 1: Very low to no Oxoxylopine detected in the crude extract.

Possible Cause Troubleshooting Step
Ineffective Solvent Perform small-scale extractions with a panel of solvents (e.g., methanol, ethanol, ethyl acetate, hexane) to identify the optimal solvent for Oxoxylopine.[5][7]
Degradation during Extraction If using a high-temperature method like Soxhlet, switch to a room temperature method like maceration or a modern, faster method like UAE or MAE to minimize thermal degradation.[4][8]
Incorrect pH For alkaloids, extraction is often more efficient under acidic conditions which converts them to their more soluble salt form. Consider acidifying the extraction solvent (e.g., with 0.1% trifluoroacetic acid).[7]
Source Material Quality The concentration of the target compound can vary based on the age, origin, and storage conditions of the source material.[1] If possible, use fresh or properly stored material.

Issue 2: Significant loss of Oxoxylopine during chromatographic purification.

Possible Cause Troubleshooting Step
Irreversible Adsorption If using silica gel, the acidic nature of the silica may be degrading the compound. Try using a different stationary phase like alumina (basic or neutral) or a polymer-based resin.[2]
Compound Precipitation on Column The solvent used to load the sample onto the column may be too weak, causing the compound to precipitate. Ensure the sample is fully dissolved in the initial mobile phase.
Co-elution with Other Compounds Optimize the mobile phase gradient to improve the resolution between Oxoxylopine and closely eluting impurities. Consider using a different chromatographic technique, such as preparative HPLC, for finer separation.[10]
Incorrect Fraction Collection Use a more sensitive detection method (e.g., UV-Vis spectrophotometry at the λmax of Oxoxylopine) to guide fraction collection and avoid discarding fractions containing the compound.

Experimental Protocols

Protocol 1: General Alkaloid Extraction
  • Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in 5% hydrochloric acid.

    • Wash the acidic solution with ethyl acetate to remove non-polar impurities.[7]

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the aqueous layer multiple times with chloroform.[11]

    • Combine the chloroform fractions and concentrate to obtain the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure Oxoxylopine (as determined by TLC) and concentrate under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Start: Plant Material prep Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., Maceration with Methanol) prep->extraction filtration Filtration & Concentration extraction->filtration partitioning Acid-Base Partitioning filtration->partitioning crude_extract Crude Oxoxylopine Extract partitioning->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Fraction Collection & Analysis (TLC) purification->fractions pooling Pooling of Pure Fractions fractions->pooling pure_compound Pure Oxoxylopine pooling->pure_compound characterization Characterization (NMR, MS) pure_compound->characterization

Caption: General experimental workflow for the extraction and purification of Oxoxylopine.

signaling_pathway cluster_cell Cell receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor (e.g., NF-κB) kinase2->tf Inhibits Translocation nucleus Nucleus tf->nucleus Translocates to response Biological Response (e.g., Anti-inflammatory) nucleus->response Regulates Gene Expression oxoxylopine Oxoxylopine oxoxylopine->receptor Binds

Caption: Hypothetical signaling pathway modulated by Oxoxylopine.

troubleshooting_low_yield cluster_extraction Extraction Phase cluster_purification Purification Phase start Low Yield of Oxoxylopine extraction_issue Issue in Extraction Incomplete Extraction? Degradation? Wrong Solvent? start->extraction_issue purification_issue Issue in Purification Column Adsorption? Co-elution? Degradation? start->purification_issue sol1 Increase Extraction Time/Temp extraction_issue:q1->sol1 sol2 Change Extraction Method (UAE/MAE) extraction_issue:q1->sol2 sol3 Use Milder Conditions (Lower Temp) extraction_issue:q2->sol3 sol4 Solvent Screen (Polarity) extraction_issue:q3->sol4 sol5 Adjust pH extraction_issue:q3->sol5 sol6 Change Stationary Phase (Alumina) purification_issue:q1->sol6 sol7 Optimize Mobile Phase Gradient purification_issue:q2->sol7 sol8 Use Preparative HPLC purification_issue:q2->sol8 sol9 Minimize Purification Time purification_issue:q3->sol9

Caption: Troubleshooting logic for addressing low yield of Oxoxylopine.

References

Addressing batch-to-batch variability of Lanuginosine extracted from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanuginosine extracted from natural sources. Our goal is to help you address batch-to-batch variability and ensure the consistency and quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known natural sources?

This compound is a type of aporphine alkaloid with the chemical formula C18H11NO4.[1] It has been identified in various plant species, most notably in the Magnolia genus, including Magnolia compressa and Magnolia obovata, as well as in Fissistigma oldhamii.[1][2]

Q2: What are the primary causes of batch-to-batch variability when extracting this compound?

Batch-to-batch variability of natural product extracts like this compound can be attributed to several factors:

  • Raw Material Variation: Differences in the geographical source, climate, harvest time, and storage conditions of the plant material can significantly alter the concentration of this compound.

  • Extraction Process Parameters: Inconsistencies in the extraction method, solvent composition, temperature, and extraction time can lead to variable yields and purity.[3]

  • Post-Extraction Processing: Variations in filtration, concentration, and drying methods can also contribute to inconsistencies between batches.

Q3: What are the known biological activities and signaling pathways of this compound?

This compound has demonstrated cytotoxic effects against certain cancer cell lines, including hepatocellular carcinoma (HEPG2) and brain tumor (U251) cell lines.[4] While the precise signaling pathway of this compound is not fully elucidated, aporphine alkaloids are known to exert their cytotoxic effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB and AMPK, and by acting as DNA-manipulating enzyme inhibitors.[5][6][7]

Below is a diagram illustrating a potential signaling pathway for the cytotoxic effects of aporphine alkaloids like this compound.

aporphine_alkaloid_signaling This compound This compound (Aporphine Alkaloid) cell_membrane Cell Membrane This compound->cell_membrane Enters Cell nf_kb_pathway NF-κB Pathway cell_membrane->nf_kb_pathway Inhibition ampk_pathway AMPK Pathway cell_membrane->ampk_pathway Activation dna_damage DNA Damage cell_membrane->dna_damage apoptosis Apoptosis nf_kb_pathway->apoptosis Promotes ampk_pathway->apoptosis Promotes dna_damage->apoptosis Induces

Potential signaling pathway for this compound's cytotoxic effects.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Extract
Possible Cause Troubleshooting Step
Improper Solvent Selection The polarity of the extraction solvent is critical. Aporphine alkaloids are often extracted with solvents of intermediate polarity. Recommendation: Start with methanol or ethanol. If the yield is low, consider a sequential extraction with solvents of increasing polarity, such as chloroform followed by methanol. A mixture of solvents, like chloroform-methanol, can also be effective.[8]
Inefficient Extraction Method Passive extraction methods like maceration may not be sufficient. Recommendation: Employ more active extraction techniques such as sonication or Soxhlet extraction to improve efficiency. Optimize the extraction time and temperature; for example, sonication for 30-60 minutes at a controlled temperature (e.g., 40-50°C) can enhance yield.
Poor Quality of Plant Material The concentration of this compound can vary depending on the plant's age, part used (leaves, bark), and harvesting time. Recommendation: Ensure you are using the correct plant part as cited in the literature (e.g., leaves or bark of Magnolia species).[2][9] If possible, obtain a Certificate of Analysis (COA) for the raw material to verify its identity and quality.
Issue 2: High Variability in this compound Concentration Between Batches (Confirmed by HPLC)
Possible Cause Troubleshooting Step
Inconsistent Raw Material As mentioned, the source and handling of the plant material are major sources of variability. Recommendation: Source plant material from a single, reputable supplier. If possible, use material from the same harvest lot for a series of experiments. Implement quality control checks on incoming raw material, such as macroscopic and microscopic examination.
Fluctuations in Extraction Parameters Minor changes in extraction conditions can lead to significant differences in the final extract. Recommendation: Standardize and document every step of the extraction protocol. Use a controlled heating and stirring system to maintain consistent temperature and agitation. Precisely measure solvent volumes and extraction times.
Degradation of this compound This compound may be sensitive to light, heat, or pH changes during extraction and storage. Recommendation: Protect the extraction setup from direct light. Avoid excessive heat. Store the final extract in amber vials at a low temperature (e.g., -20°C).

The following workflow diagram outlines a standardized process to minimize batch-to-batch variability.

extraction_workflow raw_material Raw Material (e.g., Magnolia leaves) qc_raw QC Check: - Macroscopic - Microscopic raw_material->qc_raw extraction Standardized Extraction Protocol qc_raw->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration qc_extract QC Check: - HPLC Analysis - Purity Assessment concentration->qc_extract storage Storage (-20°C, Amber Vials) qc_extract->storage

Standardized workflow for this compound extraction.

Experimental Protocols

Protocol 1: Extraction and Isolation of Aporphine Alkaloids (including this compound)

This protocol is a general guideline based on methods for isolating aporphine alkaloids from Magnolia species.

1. Plant Material Preparation:

  • Air-dry the leaves or bark of the source plant (e.g., Magnolia obovata) at room temperature until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude methanol extract in 10% acetic acid.

  • Filter the acidic solution to remove non-alkaloidal components.

  • Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

  • Extract the alkaline solution three times with an equal volume of chloroform.

  • Combine the chloroform layers and wash them with distilled water.

  • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate to dryness to yield the crude alkaloid fraction.

4. Isolation by Column Chromatography:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Pool the fractions containing compounds with similar TLC profiles and evaporate to dryness.

  • Further purification of the fractions containing this compound can be achieved by preparative HPLC.

Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Accurately weigh 1.0 mg of the dried extract and dissolve it in 1.0 mL of HPLC-grade methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm using a Diode Array Detector (DAD).[10]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing the retention time with that of a purified standard.

  • Quantify the amount of this compound by creating a calibration curve with a series of known concentrations of the standard.

Data Presentation

The following tables illustrate how to present quantitative data from your experiments for clear comparison.

Table 1: Comparison of this compound Yield from Different Extraction Solvents

Batch IDPlant Material SourceExtraction SolventCrude Extract Yield ( g/100g raw material)This compound Concentration by HPLC (mg/g extract)
Lanu-M-01Magnolia obovata (Batch A)Methanol12.51.8
Lanu-E-01Magnolia obovata (Batch A)Ethanol10.81.5
Lanu-CM-01Magnolia obovata (Batch A)Chloroform:Methanol (1:1)14.22.3
Lanu-M-02Magnolia obovata (Batch B)Methanol11.91.6

Table 2: HPLC Analysis Data for this compound Quantification in Three Different Batches

Batch IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Lanu-Batch-0115.212543052.395.8
Lanu-Batch-0215.311987049.994.5
Lanu-Batch-0315.212895053.796.2

This technical support guide is intended to provide a starting point for addressing the challenges associated with the extraction and analysis of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with analytical chemistry experts.

References

Technical Support Center: Enhancing Aporphine Alkaloid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of aporphine alkaloids in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of aporphine alkaloids?

A1: The oral bioavailability of aporphine alkaloids is often limited by several factors:

  • Poor Aqueous Solubility: Many aporphine alkaloids are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.

  • First-Pass Metabolism: These compounds can be extensively metabolized in the liver and intestines before reaching systemic circulation.[1]

  • P-glycoprotein (P-gp) Efflux: Aporphine alkaloids can be substrates for the P-gp efflux pump, which actively transports them back into the intestinal lumen, reducing their net absorption.[2]

Q2: What are the most common strategies to improve the bioavailability of aporphine alkaloids?

A2: Several formulation and co-administration strategies can be employed:

  • Nanotechnology-based delivery systems: Encapsulating aporphine alkaloids in nanoparticles (e.g., PLGA nanoparticles, solid lipid nanoparticles) can protect them from degradation, improve solubility, and enhance absorption.[2][3]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) and lipid emulsions can improve the solubilization and absorption of lipophilic aporphine alkaloids.

  • Prodrugs: Modifying the chemical structure of an aporphine alkaloid to create a more soluble or permeable prodrug can enhance its absorption. The prodrug is then converted to the active form in vivo.[4]

  • Co-administration with P-gp inhibitors: Using substances that inhibit the P-gp efflux pump, such as piperine, can increase the intestinal absorption of aporphine alkaloids that are P-gp substrates.

Q3: Which in vivo models are suitable for studying the bioavailability of aporphine alkaloids?

A3: Rodent models, particularly rats, are commonly used for in vivo pharmacokinetic studies of aporphine alkaloids. These models are valuable for assessing oral bioavailability, determining pharmacokinetic parameters (Cmax, Tmax, AUC), and evaluating the efficacy of different formulation strategies.[5][6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the bioavailability of aporphine alkaloids.

Issue 1: Low Oral Bioavailability Despite Formulation Efforts
Possible Cause Troubleshooting Step Expected Outcome
Inadequate release from the formulation Optimize the formulation by adjusting excipient composition or particle size to achieve a more favorable release profile. For nanoparticles, consider polymers with different degradation rates.Improved drug release in vitro and potentially higher plasma concentrations in vivo.
Significant P-gp efflux Co-administer the formulation with a known P-gp inhibitor (e.g., verapamil, piperine).Increased Cmax and AUC of the aporphine alkaloid, indicating reduced efflux.
Extensive first-pass metabolism Investigate the metabolic pathways of the specific aporphine alkaloid. Consider co-administration with an inhibitor of the relevant metabolic enzymes.Reduced metabolite formation and increased parent drug concentration in plasma.
Poor intestinal permeability Evaluate the intrinsic permeability of the alkaloid using a Caco-2 cell assay. If permeability is low, consider prodrug strategies or the inclusion of permeation enhancers in the formulation.Increased apparent permeability coefficient (Papp) in Caco-2 assays and improved in vivo absorption.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent formulation properties Ensure strict quality control of the formulation, including particle size, drug loading, and encapsulation efficiency.More consistent and reproducible pharmacokinetic profiles across different batches and animals.
Physiological variability in animals Use a larger number of animals per group to account for inter-individual differences. Ensure consistent fasting times and administration techniques.Reduced standard deviation in pharmacokinetic parameters and more statistically significant results.
Issues with the analytical method Validate the analytical method for quantifying the aporphine alkaloid in plasma to ensure accuracy, precision, and stability.Reliable and accurate measurement of drug concentrations, leading to more trustworthy pharmacokinetic data.

Data Presentation: Enhancing Nuciferine Bioavailability

The following table summarizes the pharmacokinetic parameters of nuciferine when administered as a free drug versus encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles in rats.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Nuciferine Suspension5.0112.3 ± 21.50.5289.7 ± 54.3100
Nuciferine-PLGA Nanoparticles5.0254.6 ± 48.71.0956.1 ± 176.2330 ± 61

Data extracted from a study by Zhang et al. (2017)[2]

Experimental Protocols

Protocol 1: Preparation of Nuciferine-Loaded PLGA Nanoparticles

This protocol describes the preparation of nuciferine-loaded PLGA nanoparticles using a solid/oil/water (s/o/w) emulsion technique.[2][3]

Materials:

  • Nuciferine

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of nuciferine and PLGA in dichloromethane to form the oil phase.

  • Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v), which will serve as the aqueous phase.

  • Add the oil phase to the aqueous phase under constant stirring to form a primary emulsion.

  • Homogenize the primary emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.

  • Evaporate the dichloromethane by stirring the emulsion at room temperature for several hours.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a general procedure for assessing the intestinal permeability of an aporphine alkaloid using the Caco-2 cell monolayer model.[9][10][11][12][13]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Aporphine alkaloid of interest

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Wash the monolayers with pre-warmed HBSS.

  • Add the aporphine alkaloid solution in HBSS to the apical (A) side (for absorption studies) or the basolateral (B) side (for efflux studies).

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the aporphine alkaloid in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Visualizations

Signaling Pathway: P-glycoprotein Efflux of Aporphine Alkaloids

Pgp_Efflux cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Aporphine_Alkaloid_Lumen Aporphine Alkaloid Aporphine_Alkaloid_Cell Aporphine Alkaloid Aporphine_Alkaloid_Lumen->Aporphine_Alkaloid_Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Aporphine_Alkaloid_Cell->Pgp Binding Aporphine_Alkaloid_Blood Aporphine Alkaloid Aporphine_Alkaloid_Cell->Aporphine_Alkaloid_Blood Absorption Pgp->Aporphine_Alkaloid_Lumen ATP-dependent Efflux

Caption: P-gp mediated efflux of aporphine alkaloids in an enterocyte.

Experimental Workflow: Enhancing Bioavailability with Nanoparticles

Nanoparticle_Workflow Start Start: Low Bioavailability Aporphine Alkaloid Formulation Nanoparticle Formulation (e.g., PLGA) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Loading) Formulation->Characterization InVitro_Release In Vitro Release Study Characterization->InVitro_Release InVivo_Study In Vivo Pharmacokinetic Study in Rats InVitro_Release->InVivo_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) InVivo_Study->Data_Analysis End End: Enhanced Bioavailability Data_Analysis->End

Caption: Workflow for developing and evaluating nanoparticle-based formulations.

Logical Relationship: Troubleshooting Low Bioavailability

Troubleshooting_Logic Problem Low Oral Bioavailability Cause1 Poor Solubility? Problem->Cause1 Cause2 P-gp Efflux? Problem->Cause2 Cause3 First-Pass Metabolism? Problem->Cause3 Solution1 Enhance Solubility (Nanoparticles, SEDDS) Cause1->Solution1 Yes Solution2 Co-administer P-gp Inhibitor Cause2->Solution2 Yes Solution3 Prodrug Approach or Metabolic Inhibitor Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Minimizing off-target effects of Lanuginosine in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The precise molecular target and mechanism of action of Lanuginosine are not yet fully elucidated in publicly available scientific literature. The signaling pathway and on-target-specific experimental protocols described herein are presented as a hypothetical model to guide researchers in designing experiments and troubleshooting potential issues when working with this compound. The general principles and troubleshooting advice are broadly applicable to cell-based assays with cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a natural aporphine alkaloid.[1] Published research has demonstrated its cytotoxic (cell-killing) effects against specific human cancer cell lines, including hepatocellular carcinoma (HEPG2) and brain tumor (U251) cells.[1]

Q2: What is the suspected mechanism of action for this compound?

A2: While the exact mechanism is unknown, based on its cytotoxic activity against cancer cell lines, we can hypothesize that this compound may interfere with a critical cell survival or proliferation pathway. For the purpose of this guide, we will model its action as an inhibitor of a hypothetical pro-survival kinase, "Kinase X," which is part of the "Pro-Survival Pathway Y."

Q3: What are "off-target" effects and why are they a concern with this compound?

A3: Off-target effects are interactions of a compound with molecules other than its intended biological target.[2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity that is not related to the on-target effect, and a misinterpretation of the compound's specific activity.[4] Minimizing off-target effects is crucial for validating that the observed phenotype (e.g., cell death) is a direct result of modulating the intended target.

Q4: What are the essential controls to include in my this compound experiments?

A4: To ensure the reliability of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and proliferation.

  • Positive Control: A well-characterized compound known to induce the expected effect (e.g., a known inhibitor of the target pathway or a general cytotoxic agent like Doxorubicin). This confirms that your assay is working as expected.

  • Negative Control Compound: A structurally similar but inactive compound, if available. This can help to demonstrate the specificity of this compound's action.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background cytotoxicity in vehicle control Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is at a non-toxic level, typically ≤0.1%. Perform a solvent tolerance test for your specific cell line.
Contamination of cell culture (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Inconsistent or not reproducible results Variation in cell seeding density.Use a consistent cell number for each experiment and ensure even cell distribution in multi-well plates.
Cell passage number is too high.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Compound instability or precipitation.Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation in the media.
No dose-dependent effect observed This compound concentration range is not optimal.Test a broader range of concentrations, including lower and higher doses, to identify the active range.
Assay incubation time is too short or too long.Optimize the incubation time to capture the desired biological response.
The chosen cell line is not sensitive to this compound.Test the compound on a panel of cell lines, including those where cytotoxicity has been previously reported (e.g., HEPG2, U251).[1]
Suspected Off-Target Cytotoxicity The observed cell death does not correlate with on-target engagement.Perform a target engagement assay to confirm that this compound is interacting with its intended target at the concentrations that cause cytotoxicity.
The cytotoxic effect is observed in cell lines that do not express the target.Use a cell line that lacks the expression of the hypothetical "Kinase X" as a negative control.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50 (µg/mL)Citation
HEPG2Hepatocellular Carcinoma2.5[1]
U251Brain Tumor4[1]
HeLaCervix TumorInactive[1]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using Resazurin

This assay measures cell viability by assessing the metabolic activity of living cells.

Materials:

  • This compound

  • Resazurin sodium salt solution

  • Appropriate cell line (e.g., HEPG2) and culture medium

  • 96-well plates

  • Plate reader capable of measuring fluorescence

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include vehicle and untreated controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add Resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed in the untreated wells.

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Hypothetical On-Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol is based on the principle that a compound binding to its target protein will stabilize the protein against thermal denaturation.

Materials:

  • This compound

  • Cell line expressing the hypothetical target "Kinase X"

  • PBS and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis and protein quantification (e.g., Western blot apparatus)

  • Antibody specific to "Kinase X"

Methodology:

  • Treat cultured cells with this compound or vehicle for a specified time.

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble "Kinase X" in each sample by Western blot.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 3: Downstream Pathway Analysis by Western Blot

This protocol assesses the effect of this compound on a downstream marker of the hypothetical "Pro-Survival Pathway Y."

Materials:

  • This compound

  • Cell line with the active "Pro-Survival Pathway Y"

  • Lysis buffer

  • SDS-PAGE gels and transfer system

  • Primary antibodies against phosphorylated and total levels of a downstream protein in the "Pro-Survival Pathway Y"

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Methodology:

  • Treat cells with various concentrations of this compound for a predetermined time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody for the phosphorylated downstream marker.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total level of the downstream protein as a loading control.

  • A decrease in the phosphorylated form of the downstream marker with this compound treatment would suggest on-target pathway inhibition.

Visualizations

Lanuginosine_Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Hypothetical Target) Receptor->Kinase_X Activates Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Hypothesis This compound is cytotoxic protocol1 Protocol 1: Cytotoxicity Assay (Dose-response) start->protocol1 decision1 Is there a dose-dependent cytotoxic effect? protocol1->decision1 protocol2 Protocol 2: Target Engagement Assay (CETSA) (On-Target) decision1->protocol2 Yes stop Stop: Re-evaluate hypothesis decision1->stop No protocol3 Protocol 3: Downstream Pathway Analysis (On-Target) protocol2->protocol3 off_target_analysis Off-Target Analysis (e.g., Proteomics, Transcriptomics) protocol3->off_target_analysis end Conclusion: Characterize On- and Off-Target Effects off_target_analysis->end

Caption: Experimental workflow for assessing this compound's effects.

Troubleshooting_Tree start Problem: Inconsistent Results q1 Are you using a consistent cell passage number? start->q1 a1_yes Check cell seeding density and plating uniformity. q1->a1_yes Yes a1_no Use cells from a lower, consistent passage number. q1->a1_no No q2 Is the vehicle control showing toxicity? a1_yes->q2 a1_no->q1 a2_yes Lower the solvent concentration (e.g., DMSO < 0.1%). q2->a2_yes Yes a2_no Investigate compound stability and solubility in media. q2->a2_no No

Caption: Troubleshooting decision tree for inconsistent results.

References

Refinement of bioassay protocols to increase the reproducibility of Lanuginosine experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of bioassays is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to refine bioassay protocols for experiments involving Lanuginosine, an aporphine alkaloid with cytotoxic properties.

This guide offers detailed methodologies for key experiments, quantitative data for easy comparison, and visual aids to clarify complex pathways and workflows, empowering researchers to conduct more robust and reproducible experiments with this compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before starting experiments with this compound.

1. What is this compound and what is its primary known bioactivity? this compound is a type of aporphine alkaloid, a class of naturally occurring compounds.[1] Its primary reported bioactivity is cytotoxicity against various cancer cell lines.

2. What is the proposed mechanism of action for this compound's cytotoxicity? Based on studies of related aporphine alkaloids and similar compounds, this compound is thought to induce apoptosis through the intrinsic mitochondrial pathway.[2][3] This pathway involves the regulation of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the activation of caspases.[2][3]

3. What are the typical IC50 values observed for this compound? The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. Reported values indicate a range that can be effective in the low micromolar range for some cell lines.[2][4]

4. What is a suitable solvent for dissolving this compound for in vitro assays? Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other natural products for cell-based assays.[5] It is crucial to use a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%.[5]

5. How stable is this compound in cell culture media? The stability of natural products in cell culture media can be a concern and should be empirically determined.[6] Factors such as the composition of the media and incubation time can affect the compound's stability.[6] It is recommended to prepare fresh dilutions of this compound for each experiment.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during this compound experiments.

Problem Potential Cause Recommended Solution
Low or no cytotoxicity observed in cell viability assays. 1. Incorrect this compound concentration: The concentration used may be too low to induce a cytotoxic effect. 2. Compound instability: this compound may have degraded in the culture medium.[6] 3. Cell line resistance: The chosen cell line may be resistant to this compound.1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal effective dose. 2. Prepare fresh solutions: Always use freshly prepared this compound solutions for each experiment. Minimize the time the compound is in the culture medium before the assay. 3. Test multiple cell lines: Use a panel of different cancer cell lines to identify sensitive ones.
High variability between replicate wells in cell viability assays. 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to uneven distribution.1. Ensure proper cell suspension mixing: Thoroughly mix the cell suspension before and during seeding. 2. Avoid using outer wells: Use the inner wells of the microplate for experiments and fill the outer wells with sterile PBS or media. 3. Visually inspect the solution: Ensure this compound is completely dissolved in the solvent before diluting it in the culture medium.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). 1. Suboptimal incubation time: The time point for measuring apoptosis may be too early or too late. 2. Incorrect this compound concentration: The concentration may be too high, leading to necrosis instead of apoptosis, or too low to induce apoptosis. 3. Cell handling issues: Over-trypsinization or harsh centrifugation can damage cell membranes and lead to false-positive PI staining.1. Perform a time-course experiment: Measure apoptosis at different time points after this compound treatment (e.g., 12, 24, 48 hours). 2. Use a concentration at or slightly above the IC50 value: This is more likely to induce apoptosis rather than necrosis. 3. Handle cells gently: Use minimal trypsin exposure and gentle centrifugation to maintain cell membrane integrity.
No or weak signal in Western blot for apoptosis markers. 1. Incorrect antibody: The primary antibody may not be specific or sensitive enough. 2. Insufficient protein loading: Not enough protein from the cell lysate was loaded onto the gel. 3. Suboptimal protein extraction: The protein of interest may have been degraded during sample preparation.1. Validate the antibody: Use a positive control to confirm the antibody is working correctly. 2. Quantify protein concentration: Use a protein assay (e.g., BCA) to ensure equal loading of protein in each lane. 3. Use protease inhibitors: Add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CancerInactive[4]
HEPG2Hepatocellular Carcinoma2.5 µg/mL (~8.2 µM)[4]
U251Brain Tumor4 µg/mL (~13.1 µM)[4]
K-562Chronic Myelogenous Leukemia6.4 µg/mL (~21.0 µM)[7]
KG-1Acute Myeloid Leukemia13.9 µg/mL (~45.5 µM)[7]

Note: IC50 values can vary between different studies and experimental conditions.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the general steps for detecting apoptosis using flow cytometry.

  • Materials:

    • This compound

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (typically around the IC50 value) for the determined optimal time.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general framework for detecting changes in the expression of key apoptotic proteins.

  • Materials:

    • This compound

    • Cell culture dishes

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Cytochrome c)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound as for the apoptosis assay.

    • Lyse the cells in lysis buffer and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizing Experimental Processes and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathway of this compound.

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot seed_cells_v Seed Cells treat_v Treat with this compound seed_cells_v->treat_v mtt_assay MTT Assay treat_v->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance seed_cells_a Seed Cells treat_a Treat with this compound seed_cells_a->treat_a stain_ap Annexin V/PI Staining treat_a->stain_ap flow_cytometry Flow Cytometry stain_ap->flow_cytometry seed_cells_w Seed Cells treat_w Treat with this compound seed_cells_w->treat_w protein_extraction Protein Extraction treat_w->protein_extraction sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunoblot Immunoblotting sds_page->immunoblot

Caption: A generalized workflow for conducting cell viability, apoptosis, and western blot experiments with this compound.

signaling_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Bax->Mitochondrion Forms pore Caspase9 Caspase-9 (Inactive) Cytochrome_c->Caspase9 Activates Activated_Caspase9 Caspase-9 (Active) Caspase9->Activated_Caspase9 Caspase3 Caspase-3 (Inactive) Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 (Active) Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

By utilizing this comprehensive guide, researchers can enhance the reproducibility and reliability of their this compound experiments, contributing to a clearer understanding of its biological activities and potential therapeutic applications.

References

Validation & Comparative

Comparative analysis of the cytotoxicity of Lanuginosine and magnoflorine.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Aporphine Alkaloids in Cancer Cell Lines

This guide provides a detailed comparative analysis of the cytotoxic properties of two naturally occurring aporphine alkaloids, Lanuginosine and Magnoflorine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

This compound and Magnoflorine, both isolated from plants of the Magnolia species, have demonstrated cytotoxic effects against various cancer cell lines. This analysis, based on published experimental data, reveals that while both compounds exhibit anti-cancer potential, their efficacy varies depending on the cell line. Magnoflorine has been shown to be more potent against hepatocellular carcinoma (HepG2) cells, whereas this compound displays greater cytotoxicity against brain tumor (U251) cells. The underlying mechanisms of their cytotoxic activity appear to involve the induction of apoptosis, with Magnoflorine's signaling pathways being more extensively characterized to date.

Data Presentation: A Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Magnoflorine against two human cancer cell lines, HepG2 (hepatocellular carcinoma) and U251 (glioblastoma), as determined by a cell viability assay.[1][2][3][4]

CompoundCell LineIC50 (µg/mL)
This compound HEPG22.5[1]
U2514[1]
Magnoflorine HEPG20.4[1]
U2517[1]
Doxorubicin (Control) HEPG20.27[1]

Key Observations:

  • Against HepG2 cells: Magnoflorine (IC50 = 0.4 µg/mL) is significantly more potent than this compound (IC50 = 2.5 µg/mL).[1]

  • Against U251 cells: this compound (IC50 = 4 µg/mL) demonstrates a higher cytotoxic effect compared to Magnoflorine (IC50 = 7 µg/mL).[1]

  • Both compounds were found to be inactive against the HeLa cervical cancer cell line in the same study.[1]

Mechanism of Action: Unraveling the Pathways to Cell Death

Magnoflorine:

The cytotoxic effects of Magnoflorine are primarily attributed to the induction of apoptosis. Experimental evidence suggests that Magnoflorine triggers the generation of Reactive Oxygen Species (ROS), which in turn activates downstream signaling pathways leading to programmed cell death. Key signaling pathways implicated in Magnoflorine-induced apoptosis include:

  • PI3K/AKT/mTOR Pathway: Magnoflorine has been shown to inhibit the activation of this critical survival pathway, thereby promoting apoptosis.

  • JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, often in a ROS-dependent manner, is another mechanism by which Magnoflorine induces apoptosis.

The induction of apoptosis by Magnoflorine is further supported by observations of increased expression of caspase-3, a key executioner caspase in the apoptotic cascade.

This compound:

The precise signaling pathways involved in this compound-induced cytotoxicity are less well-characterized. However, based on studies of structurally related aporphine alkaloids and other cytotoxic compounds, it is hypothesized that this compound may also induce apoptosis through the intrinsic pathway. This putative mechanism involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the downstream executioner caspases. Further research is required to definitively elucidate the molecular targets and signaling cascades affected by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to assess the cytotoxicity of compounds like this compound and Magnoflorine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, U251) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Magnoflorine (typically in a range of 0.1 to 100 µg/mL) and incubated for a further 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are treated with the test compounds (at concentrations around their IC50 values) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams of Signaling Pathways

magnoflorine_pathway cluster_magnoflorine Magnoflorine Action cluster_pathways Signaling Cascades cluster_apoptosis Cellular Outcome magnoflorine Magnoflorine ros ROS Generation magnoflorine->ros pi3k_akt PI3K/AKT/mTOR (Survival Pathway) ros->pi3k_akt Inhibits jnk JNK Pathway ros->jnk Activates apoptosis Apoptosis pi3k_akt->apoptosis Inhibits jnk->apoptosis Induces

Caption: Proposed signaling pathway for Magnoflorine-induced apoptosis.

lanuginosine_pathway cluster_this compound This compound Action cluster_intrinsic Intrinsic Apoptotic Pathway cluster_apoptosis Cellular Outcome This compound This compound (Putative Mechanism) bcl2 Bcl-2 Family (Regulation) This compound->bcl2 mito Mitochondrial Dysfunction bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 apoptosis Apoptosis cas9->apoptosis

Caption: Putative intrinsic apoptotic pathway for this compound.

Diagram of Experimental Workflow

cytotoxicity_workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start cell_culture 1. Cell Culture (HepG2 or U251) start->cell_culture treatment 2. Compound Treatment (this compound or Magnoflorine) cell_culture->treatment incubation 3. Incubation (48 hours) treatment->incubation mtt_assay 4a. MTT Assay (Cell Viability) incubation->mtt_assay annexin_assay 4b. Annexin V/PI Assay (Apoptosis Detection) incubation->annexin_assay data_analysis 5. Data Analysis (IC50 Calculation, Flow Cytometry) mtt_assay->data_analysis annexin_assay->data_analysis results Results (Comparative Cytotoxicity) data_analysis->results end End results->end

Caption: General experimental workflow for comparative cytotoxicity analysis.

References

Lanuginosine vs. Doxorubicin: A Comparative Analysis of Efficacy in HepG2 and U251 Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the cytotoxic effects of the natural alkaloid lanuginosine and the established chemotherapeutic agent doxorubicin on two distinct human cancer cell lines: the hepatocellular carcinoma line HepG2 and the glioblastoma line U251. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the available experimental data to inform future research and development endeavors.

Data Presentation: Cytotoxicity

The direct cytotoxic effects of this compound and doxorubicin were evaluated based on their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹
This compound HepG22.5[1]~7.35
U2514[1]~11.76
Doxorubicin HepG20.27[1]~0.5
U251Not directly provided in µg/mL~0.5[2]

¹Molar concentrations are approximated based on the molecular weights (this compound: ~340.3 g/mol ; Doxorubicin: ~543.5 g/mol ). It is important to note that the original sources may have used slightly different molecular weights.

Based on the available data, doxorubicin exhibits significantly higher potency in inhibiting the viability of both HepG2 and U251 cancer cells, with lower IC50 values compared to this compound.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis.

Cell Culture and Maintenance
  • HepG2 and U251 Cell Lines: Human hepatocellular carcinoma (HepG2) and human glioblastoma (U251) cells were obtained from a certified cell bank.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and doxorubicin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of either this compound or doxorubicin. A control group with untreated cells was also included.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the generation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.

  • Induction of Apoptosis: In both HepG2 and U251 cells, doxorubicin has been shown to induce apoptosis. This programmed cell death is often mediated through the activation of caspase cascades.

  • Cell Cycle Arrest: Doxorubicin treatment typically leads to cell cycle arrest at the G2/M phase in many cancer cell lines, including HepG2 and U251. This prevents the cells from entering mitosis and ultimately leads to cell death.

This compound

Mandatory Visualizations

Doxorubicin Signaling Pathway in Cancer Cells

Doxorubicin_Signaling cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase_II->DSB p53 p53 Activation DSB->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis Cytotoxicity_Workflow Start Start Cell_Culture Culture HepG2 & U251 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound or Doxorubicin Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Dissolve Dissolve Formazan with DMSO MTT->Dissolve Measure Measure Absorbance Dissolve->Measure Analysis Calculate IC50 Values Measure->Analysis End End Analysis->End

References

Validating the Mechanism of Action of Lanuginosine-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lanuginosine's apoptotic mechanism with established apoptosis-inducing agents. It is designed to offer an objective analysis supported by experimental data to validate its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.

Abstract

This compound, a natural compound, has demonstrated pro-apoptotic activity in various cancer cell lines. This guide delves into the molecular mechanisms underpinning this compound-induced apoptosis, drawing comparisons with well-characterized apoptosis inducers: Doxorubicin, Staurosporine, and Paclitaxel. Through a detailed examination of signaling pathways, quantitative data from key validation assays, and standardized experimental protocols, this document aims to provide a clear framework for evaluating this compound as a potential therapeutic agent.

Comparative Analysis of Apoptotic Mechanisms

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis in a p53-independent manner.[1] This is a crucial characteristic, as many cancers harbor p53 mutations, rendering them resistant to therapies that rely on a functional p53. In contrast, other agents like Doxorubicin can induce apoptosis through both intrinsic and extrinsic pathways, often involving DNA damage and p53 activation. Staurosporine is a potent, broad-spectrum protein kinase inhibitor that induces apoptosis through both intrinsic and extrinsic pathways, while Paclitaxel primarily disrupts microtubule function, leading to mitotic arrest and subsequent apoptosis.

The following table summarizes the key mechanistic differences between these compounds.

FeatureThis compoundDoxorubicinStaurosporinePaclitaxel
Primary Pathway Intrinsic (Mitochondrial)Intrinsic & ExtrinsicIntrinsic & ExtrinsicMitotic Arrest leading to Intrinsic Pathway
p53-Dependence Independent[1]Dependent/IndependentIndependentDependent/Independent
Key Molecular Events Upregulation of Bax and Bid, Cytochrome c release, Caspase-9 and -3 activation[1]DNA intercalation, Topoisomerase II inhibition, ROS generationBroad protein kinase inhibition, Caspase activationMicrotubule stabilization, Mitotic catastrophe, Bcl-2 phosphorylation

Quantitative Data Presentation

The following tables provide a comparative summary of quantitative data obtained from various apoptosis-related assays for this compound and the selected alternative agents.

Table 2.1: Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 ValueReference
This compound MOLT-3, HT-29, SH-SY5YEffective at 500 µM[1][1]
Doxorubicin MCF-74 µM (48h)[2]
MDA-MB-2311 µM (48h)[2]
Staurosporine SH-SY5Y, NB69, IMR-5, IMR-32100 nM[3]
Caco2345.6 nM[4]
Paclitaxel AGS40 nM (24h)[5]
FaDu, OEC-M1, OC350-500 nM (24-48h)[6]

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.

Table 2.2: Apoptosis Induction

This table compares the extent of apoptosis induced by each compound, as measured by common assays.

CompoundAssayCell LineResultsReference
This compound Flow Cytometry (PI Staining)U937Clear apoptotic morphology at 500 µM (18h)[1]
Doxorubicin Caspase-3 ActivityH9c2Pro-caspase-3 processing observed
Staurosporine Caspase-3 ActivityHCECPeak activity at 12h with 0.2 µM
Paclitaxel Flow Cytometry (Sub-G1)FaDu, OEC-M1, OC3Significant increase in sub-G1 fraction[6]
Table 2.3: Key Protein Expression Changes

This table highlights the impact of each compound on the expression levels of key apoptosis-regulating proteins.

CompoundProteinCell LineChange in ExpressionReference
This compound Caspase-9MOLT-3, HT-29, SH-SY5Y1.5-3.1 fold increase (18h)[1]
Cytochrome c (cytoplasmic)MOLT-3, HT-29, SH-SY5Y2.3-2.6 fold increase[1]
Bcl-2-Downregulation[1]
Bax, Bid-Upregulation[1]
Doxorubicin BaxMDA-MB-231Upregulation[2]
Bcl-2MCF-7Downregulation[2]
Paclitaxel Cleaved Caspase-3, -9AGSIncreased expression[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Seed cells and treat with the test compound as described for the MTT assay.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure changes in the expression levels of key regulatory proteins such as the Bcl-2 family members (Bcl-2, Bax, Bid) and caspases (e.g., cleaved caspase-3, -9).

Protocol:

  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Harvest and fix cells in cold 70% ethanol.

  • Wash the fixed cells with PBS.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cells with a solution containing propidium iodide.

  • Analyze the DNA content by flow cytometry.

  • The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2N DNA content), G2/M phase (4N DNA content), and the S phase (intermediate DNA content). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lanuginosine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Bid Bid This compound->Bid Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Bax->Mitochondrion Bid->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Apoptosis_Validation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Comparison Cell_Seeding Seed Cancer Cells Treatment Treat with this compound / Alternatives Cell_Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis Detection) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (DNA Content) Treatment->Cell_Cycle IC50_Determination IC50 Calculation MTT->IC50_Determination Apoptotic_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptotic_Quantification Protein_Analysis Analyze Protein Levels (Bax/Bcl-2 ratio, Caspase cleavage) Western_Blot->Protein_Analysis Cell_Cycle_Distribution Determine Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Distribution

Caption: Experimental workflow for validating apoptosis.

Conclusion

The available evidence strongly suggests that this compound induces apoptosis through the intrinsic, mitochondria-mediated pathway, independent of p53 status. This is characterized by the upregulation of pro-apoptotic Bcl-2 family proteins, release of cytochrome c, and subsequent activation of the caspase cascade. Its distinct mechanism of action, particularly its p53-independence, positions this compound as a promising candidate for further investigation in cancer therapy, especially in tumors with mutated p53. The comparative data and standardized protocols provided in this guide offer a solid foundation for researchers to further validate and explore the therapeutic potential of this compound.

References

Cross-Validation of Lanuginosine's Antiviral Activity: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current scientific understanding of the antiviral properties of Lanuginosine. Despite interest in its therapeutic potential, a comprehensive cross-validation of its activity against various viral strains is not possible at this time due to a lack of specific experimental data on the isolated compound.

This compound, an aporphine alkaloid, has been identified as a constituent of plants such as Magnolia grandiflora. While research has explored the bioactivity of extracts from this plant, studies detailing the direct antiviral effects of purified this compound are not available in the current body of scientific literature.

Existing Research Landscape

Initial investigations into the antiviral potential of Magnolia grandiflora have shown promising results. A key study demonstrated that a methanol extract of the leaves, which contains this compound among other alkaloids, exhibited significant antiviral properties.

Summary of Antiviral Activity of Magnolia grandiflora Leaf Extract
Viral StrainInhibition PercentageConcentration of Extract
Herpes Simplex Virus Type-1 (HSV-1)76.7%1.1 µg/mL
Poliovirus Type-147%1.1 µg/mL

Data from Mohamed, S. M., et al. (2008). Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L. Natural Product Research, 23(14), 1315-1323.[1]

It is crucial to note that these findings pertain to a crude extract. The observed antiviral activity cannot be solely attributed to this compound, as the extract contains a mixture of compounds, including other alkaloids like magnoflorine, liriodenine, and anonaine, which may act synergistically or independently to produce the antiviral effect.

Data on Isolated this compound

To date, published research has focused on the cytotoxic properties of isolated this compound against various cancer cell lines. However, these studies did not investigate its antiviral activity. Without experiments testing pure this compound against a panel of viruses, a comparative analysis of its efficacy across different viral strains cannot be compiled.

Experimental Protocols

As there are no available studies on the antiviral activity of isolated this compound, a detailed experimental protocol for such an investigation cannot be provided from existing literature. However, a general workflow for assessing the antiviral activity of a pure compound is outlined below.

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis compound Isolate and Purify This compound infect Infect Host Cells with Virus compound->infect virus Prepare Viral Stocks (e.g., HSV-1, Influenza, etc.) virus->infect cells Culture Host Cell Lines cells->infect treat Treat Infected Cells with Varying Concentrations of this compound infect->treat control Include Positive (e.g., Acyclovir) and Negative (Vehicle) Controls measure Quantify Viral Inhibition (e.g., Plaque Reduction Assay, RT-qPCR) treat->measure cytotox Assess Cytotoxicity of this compound on Host Cells (e.g., MTT Assay) treat->cytotox control->measure calculate Calculate EC50, IC50, and Selectivity Index (SI) measure->calculate cytotox->calculate

Caption: Generalized workflow for determining the in vitro antiviral activity of a pure compound.

Future Directions and Conclusion

The preliminary antiviral activity detected in extracts of Magnolia grandiflora suggests that its constituent compounds, including this compound, warrant further investigation. To establish the specific antiviral profile of this compound, future research should focus on:

  • In vitro screening: Testing purified this compound against a broad spectrum of viruses, including both DNA and RNA viruses, to determine its spectrum of activity and potency (EC50).

  • Mechanism of action studies: Investigating how this compound may interfere with the viral life cycle, such as attachment, entry, replication, or egress.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of viral infection.

References

A Head-to-Head Comparison of Analytical Techniques for Lanuginosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lanuginosine, an aporphine alkaloid found in various plant species, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This guide provides a head-to-head comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

At a Glance: HPLC-UV vs. LC-MS/MS for this compound Quantification

While specific validated methods for the direct quantification of this compound are not extensively detailed in publicly available literature, this guide synthesizes data from closely related aporphine alkaloids to provide a comparative overview. The following table summarizes the key performance metrics for each technique, offering a baseline for selecting the appropriate method for your research needs.

ParameterHPLC-UV (for related Aporphine Alkaloids)LC-MS/MS (for related Aporphine Alkaloids)
Limit of Detection (LOD) ~3 µg/mL0.5 - 5.2 ng/mL
Limit of Quantification (LOQ) ~10 µg/mL1.6 - 17.2 ng/mL
Linearity Range ~10 - 75 µg/mLVaries, typically wide range
Precision (%RSD) < 10% (Intermediate Precision)< 17.5%
Accuracy (% Recovery) Not explicitly stated for this compound80 - 120%
Selectivity ModerateHigh
Cost & Complexity Lower cost, less complexHigher cost, more complex

In-Depth Analysis of Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of phytochemicals. It separates compounds based on their interaction with a stationary phase and detects them by their absorbance of UV light.

Advantages:

  • Cost-effective: The instrumentation and operational costs are generally lower than LC-MS/MS.

  • Simplicity: The technique is relatively straightforward to operate and maintain.

  • Robustness: HPLC-UV methods are often very durable and reproducible for routine analysis.

Limitations:

  • Lower Sensitivity: Compared to LC-MS/MS, the sensitivity of HPLC-UV is significantly lower, which may be a limitation when analyzing samples with trace amounts of this compound.

  • Potential for Interference: The selectivity of UV detection is based on the chromophore of the analyte. In complex matrices like plant extracts, co-eluting compounds with similar UV spectra can interfere with the quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise measurement of the mass-to-charge ratio of an analyte and its fragments, providing a high degree of confidence in identification and quantification.

Advantages:

  • High Sensitivity and Selectivity: LC-MS/MS offers significantly lower limits of detection and quantification, making it ideal for trace-level analysis. The use of multiple reaction monitoring (MRM) provides excellent selectivity, minimizing interferences from complex matrices.

  • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its structural confirmation.

Limitations:

  • Higher Cost and Complexity: The initial investment and maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV system. The operation and data analysis also require more specialized expertise.

  • Matrix Effects: Although highly selective, LC-MS/MS can be susceptible to matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.

Experimental Protocols

General Workflow for Analytical Quantification

Analytical Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Extraction Extraction of this compound from sample matrix Purification Purification and Concentration Extraction->Purification Injection Injection into Chromatography System Purification->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Validation Method Validation Quantification->Validation Method Selection Logic Start Start: Need to Quantify this compound High_Sensitivity High Sensitivity Required? (Trace Levels) Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No LC_MSMS Select LC-MS/MS High_Sensitivity->LC_MSMS Yes Budget_Constraint Budget/Equipment Constraints? Complex_Matrix->Budget_Constraint No Complex_Matrix->LC_MSMS Yes Budget_Constraint->LC_MSMS No, and high performance is critical HPLC_UV Select HPLC-UV Budget_Constraint->HPLC_UV Yes Budget_Constraint->HPLC_UV No, but simplicity is key

Independent Verification of Oxoxylopine's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported cytotoxic activities of Oxoxylopine, also known as Lanuginosine. Due to a lack of direct independent verification of its IC50 values, this document compiles the currently available data to facilitate a comparative assessment and highlights the need for further validation studies.

Unveiling Oxoxylopine: A Synonym for this compound

Initial investigations into the bioactivity of "Oxoxylopine" revealed it to be a synonym for this compound. This aporphine alkaloid, with the chemical formula C18H11NO4, has been isolated from plants such as Magnolia grandiflora. This guide focuses on the reported cytotoxic IC50 values of this compound.

Reported IC50 Values of Oxoxylopine (this compound)

A key study by Mostafa et al. (2009) provides the primary publicly available data on the cytotoxic effects of this compound against a panel of human cancer cell lines. The reported 50% inhibitory concentration (IC50) values are summarized in the table below. For comparative purposes, the study also included the well-known chemotherapy drug Doxorubicin and a related aporphine alkaloid, Magnoflorine.

CompoundCell LineIC50 (µg/mL)
Oxoxylopine (this compound) HEPG2 (Hepatocellular Carcinoma)2.5 [1]
U251 (Glioblastoma)4 [1]
Hela (Cervical Cancer)Inactive [1]
MagnoflorineHEPG20.4[1]
U2517[1]
Doxorubicin (Positive Control)HEPG20.27[1]

Note: As of the latest literature search, no independent studies have been identified that explicitly replicate or verify these specific IC50 values for Oxoxylopine (this compound) against the same cell lines. The data presented here originates from a single primary source.

Experimental Protocols

The following is a generalized experimental protocol for determining the IC50 values of compounds like Oxoxylopine, based on common cytotoxicity assays such as the MTT or AlamarBlue assays mentioned in the literature.

Cell Viability Assay (MTT-based)

This protocol outlines the steps to assess the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HEPG2, U251, Hela) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested and seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • A stock solution of Oxoxylopine (this compound) is prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions are prepared from the stock solution to achieve the desired final concentrations for the assay.

  • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound. Control wells containing vehicle (DMSO) only are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect on the cells.

4. Cell Viability Assessment (MTT Assay):

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in determining cytotoxicity and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for IC50 Determination A Cell Seeding in 96-well plate B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48h) C->D E MTT Reagent Addition D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading G->H I IC50 Calculation H->I

A generalized workflow for determining the IC50 value of a compound.

G cluster_pathway Potential Cytotoxic Mechanism of Aporphine Alkaloids Oxoxylopine Oxoxylopine (this compound) CellCycle Cell Cycle Arrest Oxoxylopine->CellCycle Inhibits Progression Apoptosis Induction of Apoptosis Oxoxylopine->Apoptosis Triggers CellDeath Cancer Cell Death CellCycle->CellDeath Apoptosis->CellDeath

A simplified diagram of potential anticancer mechanisms of aporphine alkaloids.

Conclusion and Future Directions

The available data indicates that Oxoxylopine (this compound) exhibits cytotoxic activity against hepatocellular carcinoma (HEPG2) and glioblastoma (U251) cell lines, while being inactive against cervical cancer (Hela) cells. However, the lack of independent verification of these findings underscores a critical gap in the scientific literature.

For a comprehensive understanding of Oxoxylopine's therapeutic potential, further research is imperative. Independent laboratories should undertake studies to replicate the reported IC50 values. Additionally, expanding the panel of cancer cell lines tested would provide a broader profile of its anticancer activity. Mechanistic studies to elucidate the specific signaling pathways through which Oxoxylopine exerts its cytotoxic effects are also essential for its future development as a potential therapeutic agent.

References

Comparative Proteomics of Aporphine Alkaloids: A Focus on Lanuginosine and a Case Study with Boldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular effects of lanuginosine and other aporphine alkaloids, with a specific focus on their impact on the proteome of cancer cells. Due to the limited availability of direct comparative proteomic studies for this compound, this document leverages available data on the well-characterized aporphine alkaloid, boldine, as a representative example to illustrate the potential proteomic alterations induced by this class of compounds.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are a class of naturally occurring compounds with a characteristic tetracyclic isoquinoline structure.[1] They are known to exhibit a range of biological activities, including potent anticancer properties.[2][3] The mechanisms underlying their anticancer effects are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like DNA topoisomerase.[1]

This compound is an aporphine alkaloid that has demonstrated cytotoxic effects against various cancer cell lines. However, comprehensive proteomic studies detailing its specific molecular targets and pathway modulations are not extensively available in the current body of scientific literature.

Boldine , another prominent aporphine alkaloid, has been more extensively studied, with research elucidating some of its effects on the cancer cell proteome, particularly in the context of apoptosis.[4][5][6][7][8]

Comparative Analysis of Cellular Effects

While direct comparative proteomics between this compound and other aporphine alkaloids is limited, we can infer potential mechanisms of action by comparing the known cytotoxic effects of this compound with the more detailed proteomic data available for boldine.

This compound:

  • Exhibits cytotoxicity against various cancer cell lines.

  • The precise signaling pathways and protein expression changes induced by this compound require further investigation.

Boldine (as a representative aporphine alkaloid):

  • Induces apoptosis in cancer cells through the modulation of key regulatory proteins.[4][5][6][7][8]

  • Affects cell cycle progression.[5]

  • Influences multiple signaling pathways, including those related to cell survival and proliferation.[4][5]

The following sections will delve into the quantitative proteomic data available for boldine and provide detailed experimental protocols that can be adapted for studying this compound and other aporphine alkaloids.

Quantitative Proteomic Data: Boldine-Treated Breast Cancer Cells

The following table summarizes the changes in the expression of apoptosis-related proteins in MDA-MB-231 human breast cancer cells treated with boldine. This data is derived from a human apoptosis proteome profiler array.

Protein CategoryProteinFold Change vs. ControlImplied Effect
Pro-Apoptotic BaxUpregulatedPromotion of Apoptosis
Cytochrome cRelease IncreasedActivation of Caspase Cascade
Caspase-3ActivatedExecution of Apoptosis
Caspase-9ActivatedInitiation of Intrinsic Apoptotic Pathway
Anti-Apoptotic Bcl-2DownregulatedInhibition of Anti-Apoptotic Defense
HSP70DownregulatedReduction of Cellular Stress Response
Cell Cycle Control p21UpregulatedG2/M Phase Arrest
NF-κB Pathway NF-κB (nuclear)InhibitedSuppression of Pro-survival Signaling

Signaling Pathways

Based on the available data for aporphine alkaloids like boldine, several key signaling pathways are implicated in their anticancer effects.

G cluster_0 Aporphine Alkaloid Treatment (e.g., Boldine) cluster_1 Cellular Response Aporphine Aporphine Alkaloid Mitochondria Mitochondria Aporphine->Mitochondria Induces Stress NFkB NF-κB Inhibition Aporphine->NFkB CellCycle Cell Cycle Arrest (G2/M) Aporphine->CellCycle Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow General Proteomic Analysis Workflow cluster_analysis Downstream Analysis start Cancer Cell Culture treatment Treatment with Aporphine Alkaloid start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification proteome_array Proteome Profiler Array quantification->proteome_array western_blot Western Blot quantification->western_blot mass_spec Mass Spectrometry (LC-MS/MS) quantification->mass_spec data_analysis Data Analysis & Interpretation proteome_array->data_analysis western_blot->data_analysis mass_spec->data_analysis

References

Safety Operating Guide

Proper Disposal of Lanuginosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of lanuginosine, a naturally occurring aporphine alkaloid.

While this compound is not classified as a hazardous substance, adherence to proper laboratory safety protocols is crucial to maintain a safe working environment and ensure regulatory compliance.[1] This guide outlines the necessary steps for the appropriate disposal of this compound, based on currently available safety data.

Chemical and Safety Data Overview

The following table summarizes the key chemical and safety information for this compound.

PropertyValueReference
Chemical Name This compound, Oxoxylopine[2][3]
CAS Number 23740-25-2[1]
Molecular Formula C18H11NO4[1][3][4][5]
Molecular Weight 305.28 g/mol [1][4]
Appearance Solid powder[4]
Hazard Classification Not a hazardous substance or mixture[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]

This compound Disposal Workflow

The following diagram illustrates the recommended step-by-step procedure for the safe disposal of this compound waste.

Lanuginosine_Disposal_Workflow cluster_preparation Preparation cluster_disposal_steps Disposal Procedure cluster_finalization Finalization start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing start->ppe 1. Prioritize Safety absorb Absorb liquid waste with inert material (e.g., diatomite, universal binders). ppe->absorb 2. Contain Spill/Waste decontaminate Decontaminate surfaces and equipment with alcohol. absorb->decontaminate 3. Clean Area collect Collect all contaminated materials in a suitable, sealed container. decontaminate->collect 4. Secure Waste label_container Label the container clearly as 'this compound Waste'. collect->label_container 5. Identify Waste dispose Dispose of the container in accordance with local, state, and federal regulations. label_container->dispose 6. Final Disposal end End dispose->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Disposal

Materials:

  • Inert absorbent material (e.g., diatomite, universal binders)

  • Alcohol (e.g., ethanol, isopropanol) for decontamination

  • Sealable waste containers

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Personal Protective Equipment: Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side shields, protective gloves, and impervious clothing.[1]

  • Containment of Liquid Waste: For solutions containing this compound, absorb the liquid using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound by scrubbing with alcohol.[1]

  • Collection of Solid Waste: Carefully sweep up any solid this compound powder, avoiding dust formation.[1] Collect the solid waste and the used absorbent material into a suitable, sealable container.

  • Labeling: Clearly label the waste container with the contents ("this compound Waste") and any other information required by your institution's waste management policies.

  • Final Disposal: The final disposal of the sealed container must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal procedures. Do not allow the product to enter drains or water courses.[1]

Handling and Storage Precautions:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Operational Protocols for Handling Lanuginosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and logistical guidance for the handling of Lanuginosine, an aporphine alkaloid with demonstrated cytotoxic properties.[1] Adherence to these protocols is critical to ensure personnel safety and to maintain a controlled laboratory environment. While a Safety Data Sheet (SDS) may classify this compound as a non-hazardous substance under GHS, its cytotoxic nature necessitates handling it as a hazardous compound.[2] This guide is intended to supplement, not replace, institutional and regulatory safety standards.

Hazard Assessment and Risk Mitigation

This compound (also known as Oxoxylopine) is an aporphine alkaloid that has exhibited cytotoxicity against U251 cancer cells.[1][3][4] Due to its cytotoxic potential, exposure presents a significant health risk. The primary routes of occupational exposure include inhalation of aerosolized powder, skin contact, and accidental ingestion.[3] Therefore, stringent control measures must be implemented to minimize any potential exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[5] The following table summarizes the minimum required PPE for handling this compound.

Task Required PPE
Handling solid (powder) this compound Double gloves (chemotherapy-rated), disposable gown, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 or higher respirator.[6][7]
Handling this compound in solution Double gloves (chemotherapy-rated), disposable gown, and eye protection. A full face shield should be worn if there is a risk of splashing.[6]
Unpacking and transport Single pair of chemotherapy-rated gloves and a lab coat. A spill kit should be readily available.[8][9]
Waste Disposal Double gloves (chemotherapy-rated), disposable gown, and eye protection.[10]

Key PPE Specifications:

  • Gloves: Powder-free nitrile or neoprene gloves are recommended.[6][11] Gloves should be compliant with ASTM D6978 standards for resistance to permeation by chemotherapy drugs.[11] Always wear two pairs of gloves (double-gloving).[6] The outer glove should be removed immediately after handling the compound, and the inner glove removed upon leaving the work area.

  • Gowns: Use disposable, low-permeability gowns with long sleeves and tight-fitting cuffs.[12]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Goggles or a full-face shield are necessary when there is a risk of splashes or aerosols.[6]

  • Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is mandatory when handling powdered this compound to prevent inhalation of aerosolized particles.[6] All respiratory protection requires proper fit-testing.[13]

Glove Permeation Data for Representative Cytotoxic Drugs

Specific permeation data for this compound is not available. The following table provides breakthrough times for various glove materials when tested against common cytotoxic drugs under ASTM D6978 standards. This data should be used as a guide for selecting appropriate gloves, assuming a similar hazard level for this compound.

Cytotoxic Drug Glove Material Minimum Breakthrough Time (minutes)
CarmustineNitrile> 240
CisplatinNitrile> 240
CyclophosphamideNitrile> 240
DacarbazineNitrile> 240
Doxorubicin HClNitrile> 240
EtoposideNitrile> 240
FluorouracilNitrile> 240
MethotrexateNitrile> 240
PaclitaxelNitrile> 240
ThiotepaNitrile> 240
Vincristine SulfateNitrile> 240

Data sourced from representative chemotherapy glove manufacturers. Always consult the specific glove manufacturer's data for the most accurate information.

Experimental Protocols and Handling Procedures

Engineering Controls
  • All handling of powdered this compound and preparation of stock solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the user and the environment.[6]

  • Use a plastic-backed absorbent liner on the work surface of the BSC to contain any potential spills.[9]

Weighing and Reconstitution
  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, tubes, etc.) and PPE are readily available.

  • Weighing: If possible, purchase pre-weighed amounts of this compound.[7] If weighing is necessary, perform it within a BSC. Use anti-static weigh boats to prevent powder dispersal.[7]

  • Reconstitution: Add solvent to the vial containing the powdered this compound slowly and carefully to avoid aerosolization.

General Handling
  • Use Luer-Lok syringes and other closed-system transfer devices to minimize the risk of leaks and spills.[6]

  • All containers holding this compound must be clearly labeled with the compound name and a cytotoxic hazard warning.[9]

  • Transport of this compound, whether in solid or solution form, must be done in a secondary, sealed, and shatterproof container.[9]

Spill Management and Decontamination

A cytotoxic spill kit must be readily accessible in all areas where this compound is handled.[12]

Spill Protocol
  • Alert Personnel: Immediately alert others in the area and restrict access.[13]

  • Don PPE: Put on the appropriate PPE from the spill kit, including a respirator for powder spills.[14]

  • Containment:

    • Liquids: Cover the spill with absorbent pads from the spill kit.[14]

    • Powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.[14]

  • Clean-up: Working from the outside in, carefully collect all contaminated materials and place them in a designated cytotoxic waste bag.[12]

  • Decontamination: Clean the spill area twice with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[14]

  • Disposal: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.[14]

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation
  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[10]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.[10] These are often yellow with a purple lid.[15]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not dispose of this waste down the drain.

Disposal Procedure
  • Segregate waste at the point of generation.

  • Place waste in the appropriate, clearly labeled cytotoxic waste containers.

  • Store waste in a secure, designated area with limited access.[15]

  • Arrange for disposal through the institution's hazardous waste management program.

Visual Workflow for Handling this compound

Lanuginosine_Handling_Workflow This compound Handling and Safety Workflow cluster_spill Spill Emergency Protocol start Start: Prepare to Handle this compound risk_assessment 1. Conduct Risk Assessment (Solid vs. Liquid, Scale of Work) start->risk_assessment ppe_selection 2. Select and Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator if Powder) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (BSC or Fume Hood, Absorbent Liner) ppe_selection->engineering_controls handling 4. Perform Handling Procedure (Weighing, Reconstitution, etc.) engineering_controls->handling decontaminate_work_area 5. Decontaminate Work Area handling->decontaminate_work_area spill_detected Spill Detected handling->spill_detected If Spill Occurs doff_ppe 6. Doff PPE Correctly decontaminate_work_area->doff_ppe waste_disposal 7. Segregate and Dispose of Cytotoxic Waste doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end contain_spill Contain Spill (Use Spill Kit) spill_detected->contain_spill clean_decontaminate Clean and Decontaminate Area contain_spill->clean_decontaminate dispose_spill_waste Dispose of Spill Waste clean_decontaminate->dispose_spill_waste report_spill Report Spill dispose_spill_waste->report_spill report_spill->decontaminate_work_area Resume Workflow

Caption: Workflow for the safe handling of this compound.

References

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